5-Methyl-3-nitropyridin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-3-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-4-2-5(9(10)11)6(7)8-3-4/h2-3H,1H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKGRSJMFDIRPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50323216 | |
| Record name | 5-methyl-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50323216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7598-26-7 | |
| Record name | 7598-26-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403371 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-methyl-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50323216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methyl-3-nitropyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 5-Methyl-3-nitropyridin-2-amine from 2-amino-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-Methyl-3-nitropyridin-2-amine from 2-amino-5-methylpyridine. This reaction is a key transformation in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. This document outlines the detailed experimental protocol for this nitration reaction, presents the expected quantitative data in a clear tabular format, and includes a visual representation of the experimental workflow.
Reaction Overview
The synthesis of this compound from 2-amino-5-methylpyridine is achieved through an electrophilic aromatic substitution reaction, specifically nitration. The pyridine ring is generally deactivated towards electrophilic substitution; however, the presence of the activating amino group at the 2-position and the methyl group at the 5-position directs the incoming nitro group primarily to the 3-position. The reaction is typically carried out using a mixture of concentrated sulfuric acid and fuming nitric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).
Quantitative Data
The following table summarizes the typical quantitative data associated with the synthesis of this compound. The data is based on established laboratory procedures.
| Parameter | Value | Reference |
| Starting Material | 2-amino-5-methylpyridine | N/A |
| Product | This compound | N/A |
| Molar Mass of Starting Material | 108.14 g/mol | N/A |
| Molar Mass of Product | 153.14 g/mol | N/A |
| Typical Yield | 35% | |
| Purity (post-recrystallization) | >98% | Assumed based on typical purification methods |
| Appearance | Yellow solid | N/A |
Experimental Protocol
This section details the step-by-step experimental procedure for the synthesis of this compound.
Materials:
-
2-amino-5-methylpyridine
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid (d=1.5)
-
Concentrated aqueous ammonia
-
Dimethylformamide (DMF)
-
Deionized water
-
Ice
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Heating mantle with temperature controller
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Preparation of the Nitrating Mixture: In a clean, dry flask, a mixture of fuming nitric acid and concentrated sulfuric acid is carefully prepared. For a representative scale, 3.5 mL of fuming nitric acid (d=1.5) is added dropwise to 3.5 mL of concentrated sulfuric acid, while maintaining the temperature below 20°C using an ice bath.
-
Dissolution of Starting Material: In a separate flask, 5.0 g (46.2 mmol) of 2-amino-5-methylpyridine is dissolved in 24 mL of concentrated sulfuric acid. The mixture is cooled to 0°C in an ice bath.
-
Nitration Reaction: The pre-cooled nitrating mixture is added dropwise to the solution of 2-amino-5-methylpyridine in sulfuric acid. The temperature of the reaction mixture should be carefully maintained below 20°C during the addition.
-
Controlled Heating: After the addition is complete, the stirred mixture is allowed to warm to room temperature (20°C). The reaction mixture is then transferred in portions into a second flask which is heated to 35-40°C. It is crucial to monitor the temperature carefully and not exceed 40°C after each addition.
-
Completion of Reaction: The resulting reaction mixture is then stirred for an additional 30 minutes at 50°C.
-
Work-up and Isolation: The reaction mixture is cooled to ambient temperature and then neutralized by the slow addition of concentrated aqueous ammonia. This will cause the product to precipitate out of solution.
-
Filtration and Washing: The precipitate is collected by filtration using a Buchner funnel. The collected solid is washed sequentially
An In-depth Technical Guide to 5-Methyl-3-nitropyridin-2-amine (CAS 7598-26-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic characterization, and potential applications of 5-Methyl-3-nitropyridin-2-amine (CAS 7598-26-7). This compound is a key heterocyclic building block, particularly valuable as an intermediate in the synthesis of bioactive molecules and pharmaceuticals. This document includes detailed experimental protocols, structured data tables for easy reference, and visualizations of relevant chemical transformations and biological pathways to support researchers in their drug discovery and development endeavors.
Introduction
This compound, a substituted nitropyridine derivative, holds significant interest in medicinal chemistry and organic synthesis. Its structural features, including the pyridine core, an amino group, a nitro group, and a methyl group, confer specific reactivity and make it a versatile precursor for the development of novel therapeutic agents. Notably, this compound is a crucial intermediate in the synthesis of Janus kinase 2 (JAK2) inhibitors, a class of targeted therapies for myeloproliferative neoplasms and other inflammatory conditions. The presence of both electron-donating (amino, methyl) and electron-withdrawing (nitro) groups on the pyridine ring influences its chemical behavior and biological activity.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic applications.
| Property | Value | Reference(s) |
| CAS Number | 7598-26-7 | [2] |
| Molecular Formula | C₆H₇N₃O₂ | [2] |
| Molecular Weight | 153.14 g/mol | [2] |
| Appearance | Light yellow to yellow crystalline powder | [2] |
| Melting Point | 189.0 to 193.0 °C | [2] |
| Boiling Point | 318.9 °C at 760 mmHg (Predicted) | |
| Solubility | Soluble in acids, alkalis, and organic solvents; insoluble in water. | [3] |
| Purity | >98.0% (GC) | [2] |
| Synonyms | 2-Amino-5-methyl-3-nitropyridine, 6-Amino-5-nitro-3-picoline, 5-Methyl-3-nitro-2-pyridinamine | [2] |
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves the nitration of 2-amino-5-methylpyridine. The following is a detailed experimental protocol adapted from established procedures for the synthesis of analogous nitropyridine compounds.[4][5]
Synthesis of this compound
Reaction Scheme:
Figure 1: Synthesis of this compound.
Materials and Reagents:
-
2-Amino-5-methylpyridine (starting material)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, d=1.5)
-
Concentrated Aqueous Ammonia (NH₄OH)
-
Dimethylformamide (DMF)
-
Deionized Water
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Thermometer
-
Ice-salt bath
-
Büchner funnel and filtration flask
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and thermometer, dissolve 2-amino-5-methylpyridine (1.0 eq) in concentrated sulfuric acid (approx. 5 mL per gram of starting material).
-
Cool the mixture to 0 °C using an ice-salt bath.
-
In a separate flask, prepare a nitrating mixture by carefully adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 eq) while cooling in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 2-amino-5-methylpyridine, maintaining the internal temperature below 20 °C.[4]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 35-40 °C for 30 minutes. The temperature should be carefully monitored and not exceed 40 °C.[4]
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the resulting solution to pH 7-8 by the slow addition of concentrated aqueous ammonia.
-
A precipitate will form. Collect the solid by vacuum filtration and wash it sequentially with cold water and a 50% aqueous DMF solution.[4]
-
Purify the crude product by recrystallization from DMF to yield this compound as a yellow crystalline solid.[4]
Workflow Diagram:
Figure 2: Experimental workflow for the synthesis of the target compound.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below are the expected spectral data based on its structure and data from closely related analogs.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons. The aromatic protons will appear as doublets or singlets in the downfield region, influenced by the electronic effects of the substituents. The amino protons will likely appear as a broad singlet, and the methyl protons as a sharp singlet in the upfield region.[7]
¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be characteristic of the pyridine ring carbons, with the carbons attached to the nitro and amino groups showing significant shifts. The methyl carbon will appear in the aliphatic region.
Predicted NMR Data:
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | ||
| Aromatic-H | 7.5 - 9.0 | d, s |
| NH₂ | 5.0 - 7.0 | br s |
| CH₃ | 2.0 - 2.5 | s |
| ¹³C | ||
| Aromatic-C | 110 - 160 | |
| C-NO₂ | 140 - 155 | |
| C-NH₂ | 150 - 165 | |
| CH₃ | 15 - 25 |
Infrared (IR) Spectroscopy
The FT-IR spectrum provides valuable information about the functional groups present in the molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |
| 3400 - 3200 | N-H stretching (amino group) | Medium |
| 3100 - 3000 | Aromatic C-H stretching | Weak |
| 2980 - 2850 | Aliphatic C-H stretching (methyl group) | Weak |
| 1640 - 1580 | N-H bending (amino group) | Medium |
| 1550 - 1500 & 1350 - 1300 | Asymmetric and symmetric N-O stretching (nitro group) | Strong |
| 1600 - 1450 | C=C and C=N stretching (pyridine ring) | Medium-Strong |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak [M]⁺ is expected at m/z 153.
Predicted Major Fragments:
| m/z | Predicted Fragment |
| 153 | [M]⁺ |
| 136 | [M - OH]⁺ |
| 123 | [M - NO]⁺ |
| 107 | [M - NO₂]⁺ |
Applications in Drug Development
This compound serves as a pivotal intermediate in the synthesis of various pharmacologically active compounds. Its most notable application is in the development of Janus kinase 2 (JAK2) inhibitors.
Intermediate for JAK2 Inhibitors
The JAK-STAT signaling pathway is a critical regulator of cell proliferation, differentiation, and immune responses. Dysregulation of this pathway, often due to mutations in JAK2, is implicated in myeloproliferative neoplasms and inflammatory diseases.[8] this compound can be converted to 2-chloro-5-methyl-3-nitropyridine, a key precursor for a number of potent JAK2 inhibitors.[8]
JAK-STAT Signaling Pathway and Inhibition:
Figure 3: The JAK-STAT signaling pathway and the point of inhibition by JAK2 inhibitors.
Experimental Protocol: In Vitro JAK2 Kinase Inhibition Assay
This protocol outlines a general method to assess the inhibitory activity of compounds derived from this compound against the JAK2 enzyme.
Materials:
-
Recombinant human JAK2 enzyme
-
Peptide substrate (e.g., a generic tyrosine kinase substrate)
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase detection reagent (e.g., ADP-Glo™)
-
384-well white assay plates
-
Plate reader (luminescence)
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Add the diluted test compound or vehicle (DMSO control) to the wells of a 384-well plate.
-
Add the JAK2 enzyme and the peptide substrate to the wells and incubate briefly to allow for compound binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C).
-
Stop the reaction and detect the amount of ADP produced using a kinase detection reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Workflow for JAK2 Inhibition Assay:
Figure 4: Workflow for an in vitro JAK2 kinase inhibition assay.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Store the compound in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, particularly in the development of targeted therapies like JAK2 inhibitors. This technical guide provides essential information on its properties, a detailed synthetic protocol, and methods for its characterization and application in drug discovery workflows. The provided data and protocols are intended to facilitate the work of researchers and scientists in advancing the fields of medicinal chemistry and drug development.
References
- 1. JPH06287176A - Production of 2-amino-3-nitropyridine - Google Patents [patents.google.com]
- 2. This compound | 7598-26-7 | TCI EUROPE N.V. [tcichemicals.com]
- 3. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
- 4. 2-Amino-3-methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
chemical structure and molecular formula of 5-Methyl-3-nitropyridin-2-amine
This technical guide provides a comprehensive overview of the chemical structure, molecular formula, and key physicochemical properties of 5-Methyl-3-nitropyridin-2-amine. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document includes a plausible experimental protocol for its synthesis, based on established chemical principles, and visual representations of its structure and synthetic pathway.
Core Compound Information
This compound is an organic compound featuring a pyridine ring substituted with a methyl group, a nitro group, and an amino group.[1] Its chemical structure and properties make it a valuable building block in medicinal chemistry and organic synthesis.
Chemical Structure and Molecular Formula
The molecular formula for this compound is C6H7N3O2 .[1] The structure consists of a central pyridine ring with the following substituents:
-
An amino group (-NH2) at position 2.
-
A nitro group (-NO2) at position 3.
-
A methyl group (-CH3) at position 5.
Below is a two-dimensional representation of the chemical structure.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C6H7N3O2 | [1] |
| Molecular Weight | 153.14 g/mol | |
| CAS Number | 7598-26-7 | [1] |
| Appearance | Light yellow to yellow crystalline powder | [2] |
| Melting Point | 189.0 - 193.0 °C | [2] |
| Purity | >98.0% (GC) | [2] |
Experimental Protocols
Plausible Synthesis of this compound
The proposed synthesis involves the nitration of 2-amino-5-methylpyridine using a mixture of fuming nitric acid and concentrated sulfuric acid.
Materials:
-
2-Amino-5-methylpyridine
-
Concentrated sulfuric acid (H₂SO₄)
-
Fuming nitric acid (HNO₃)
-
Concentrated aqueous ammonia (NH₄OH)
-
Deionized water
-
Dimethylformamide (DMF)
-
Ice
Procedure:
-
Preparation of the Starting Material Solution: In a round-bottom flask, dissolve 2-amino-5-methylpyridine in concentrated sulfuric acid. This should be done carefully in an ice bath to control the exothermic reaction.
-
Nitration: While maintaining the temperature below 20°C, slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the stirred solution of the starting material.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it to between 35-40°C. The reaction should be stirred at this temperature for approximately 30 minutes.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.
-
Neutralization and Precipitation: Neutralize the acidic solution with concentrated aqueous ammonia. This will cause the product, this compound, to precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration and wash it sequentially with cold water and a 50% aqueous solution of dimethylformamide.
-
Purification: The crude product can be further purified by recrystallization from dimethylformamide to yield the final product.
Synthetic Workflow
The logical flow of the proposed synthesis is depicted in the following diagram.
Disclaimer: This technical guide is intended for informational purposes only. The experimental protocol provided is based on analogous chemical reactions and should be performed by qualified personnel in a properly equipped laboratory, adhering to all necessary safety precautions.
References
physical and chemical properties of 5-Methyl-3-nitropyridin-2-amine
This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-Methyl-3-nitropyridin-2-amine, targeting researchers, scientists, and professionals in drug development. This document summarizes key data, outlines experimental protocols, and visualizes relevant biological pathways and experimental workflows.
Core Properties of this compound
This compound, with the CAS number 7598-26-7, is a substituted pyridine derivative.[1][2] Its structure incorporates a pyridine ring with a methyl group at the 5-position, a nitro group at the 3-position, and an amine group at the 2-position. This arrangement of functional groups makes it a compound of interest in medicinal chemistry and organic synthesis.[1][3] The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the pyridine ring influences its chemical reactivity and potential biological activity.
Physical and Chemical Data
The following tables summarize the key physical and chemical properties of this compound. Experimental data is provided where available, supplemented by predicted values for properties that have not been experimentally determined.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 7598-26-7 | [1][2] |
| Molecular Formula | C₆H₇N₃O₂ | [1] |
| Molecular Weight | 153.14 g/mol | |
| Appearance | Light yellow to yellow powder or crystals | [2] |
| Melting Point | 189-193 °C | [2] |
| Boiling Point (Predicted) | 318.9 ± 37.0 °C | |
| Density (Predicted) | 1.354 ± 0.06 g/cm³ | |
| Flash Point (Predicted) | 146.7 °C | |
| Solubility | Soluble in acids, alkalis, and organic solvents; insoluble in water. | [3] |
| pKa (Predicted) | Due to the presence of the basic amino group and the pyridine nitrogen, the pKa of the conjugate acid is expected to be in the range of other aminopyridines, though the nitro group will decrease the basicity. The pKa of 2-aminopyridine is 6.86.[4][5] |
Table 2: Spectral Data Interpretation
While specific experimental spectra for this compound are not publicly available, the expected spectral characteristics can be inferred from data on analogous compounds.
| Technique | Expected Observations |
| ¹H NMR | The spectrum would likely show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methyl group protons, and a broad singlet for the amine protons. The chemical shifts would be influenced by the electronic effects of the substituents. For the related 2-amino-5-methylpyridine, the aromatic protons appear at δ 7.79, 7.12, and 6.32 ppm, and the methyl protons at δ 2.12 ppm.[6] |
| ¹³C NMR | The spectrum is expected to display six signals corresponding to the six carbon atoms in the molecule. The carbon atoms attached to the nitro and amino groups, as well as the other ring carbons, will have characteristic chemical shifts. The methyl carbon would appear at a higher field. |
| FT-IR | Characteristic absorption bands would include N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic and methyl groups, C=C and C=N stretching of the pyridine ring (around 1600 cm⁻¹), and strong asymmetric and symmetric stretching bands for the nitro group (typically around 1550 and 1350 cm⁻¹).[7][8] |
| Mass Spec | The molecular ion peak (M+) would be observed at m/z 153. Fragmentation patterns would likely involve the loss of the nitro group (NO₂), and other characteristic cleavages of the pyridine ring and its substituents.[9][10][11][12] |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the nitration of 2-amino-5-methylpyridine.[13] The following is a generalized experimental protocol based on the synthesis of similar aminonitropyridines.
Caption: Synthesis workflow for this compound.
Detailed Methodology:
-
Synthesis of 2-Amino-5-methylpyridine: 3-Methylpyridine is reacted with sodium amide in an inert diluent at an elevated temperature and pressure.[14][15][16][17] The reaction mixture is then worked up to isolate 2-amino-5-methylpyridine.[18]
-
Nitration of 2-Amino-5-methylpyridine: 2-Amino-5-methylpyridine is dissolved in concentrated sulfuric acid and cooled. A mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining a low temperature.[13][19] The reaction mixture is then carefully warmed to allow for the rearrangement of the initially formed nitramine intermediate to the desired 3-nitro and 5-nitro isomers. The 3-nitro isomer is the major product. The product is isolated by pouring the reaction mixture onto ice and neutralizing with a base, followed by filtration and purification.[20]
Potential Biological Activity and Signaling Pathways
While there is no direct evidence of this compound's involvement in specific signaling pathways, the broader class of nitropyridine derivatives has been investigated for various biological activities, including as enzyme inhibitors. Notably, related compounds have been explored as inhibitors of Janus kinase 2 (JAK2) and Glycogen Synthase Kinase-3 (GSK3).[21][22][23][24]
Potential Inhibition of JAK-STAT Signaling Pathway
The JAK-STAT signaling pathway is crucial for transmitting information from extracellular cytokine signals to the nucleus, regulating gene expression involved in immunity, proliferation, and differentiation.[25][26][27][28][29] Dysregulation of this pathway is implicated in various diseases, including cancers and inflammatory disorders. Inhibition of key kinases like JAK2 is a therapeutic strategy.
Caption: Hypothetical inhibition of the JAK-STAT signaling pathway.
Potential Modulation of GSK3 Signaling Pathway
GSK3 is a serine/threonine kinase involved in numerous cellular processes, including metabolism, cell development, and proliferation.[21][22][23][30] Its dysregulation is linked to diseases such as type 2 diabetes, Alzheimer's disease, and cancer.[24] GSK3 is a key component of the Wnt signaling pathway, where it is involved in the phosphorylation and subsequent degradation of β-catenin.
Caption: Hypothetical modulation of the Wnt/β-catenin pathway.
Conclusion
This compound is a versatile chemical intermediate with potential applications in the development of bioactive molecules. This guide has summarized its key physical and chemical properties, provided a plausible synthetic route, and explored its potential interactions with important biological signaling pathways based on the activity of related compounds. Further experimental investigation is warranted to fully elucidate its pharmacological profile and potential therapeutic applications.
References
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- 2. This compound | 7598-26-7 | TCI AMERICA [tcichemicals.com]
- 3. chembk.com [chembk.com]
- 4. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. m.youtube.com [m.youtube.com]
- 12. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 14. 2-Amino-5-methylpyridine | 1603-41-4 [chemicalbook.com]
- 15. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 16. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 17. prepchem.com [prepchem.com]
- 18. nbinno.com [nbinno.com]
- 19. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
- 20. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar [semanticscholar.org]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. GSK3 信号传导通路 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 24. GSK-3 - Wikipedia [en.wikipedia.org]
- 25. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 27. bpsbioscience.com [bpsbioscience.com]
- 28. creative-diagnostics.com [creative-diagnostics.com]
- 29. JAK-STAT Signaling Pathway: Mechanism, Function, and Importance in Disease - Amerigo Scientific [amerigoscientific.com]
- 30. researchgate.net [researchgate.net]
Technical Guide: Physicochemical Properties and Analytical Workflow of 5-Methyl-3-nitropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-3-nitropyridin-2-amine is a substituted pyridine derivative belonging to the class of nitropyridines.[1] These compounds are recognized for their significance in various chemical and pharmaceutical applications due to the reactive nature imparted by the amino and nitro functional groups.[1] This technical guide provides a summary of the available physicochemical properties of this compound, a general methodology for determining its solubility in organic solvents, and a standardized workflow for its analysis in a laboratory setting.
Physicochemical Properties
| Property | Value | Source |
| Chemical Name | This compound | TCI Chemicals |
| Synonyms | 2-Amino-5-methyl-3-nitropyridine, 6-Amino-5-nitro-3-picoline, 5-Methyl-3-nitro-2-pyridinamine | TCI Chemicals |
| CAS Number | 7598-26-7 | IndiaMART[1] |
| Molecular Formula | C6H7N3O2 | IndiaMART, PubChem[1][2] |
| Molecular Weight | 153.14 g/mol | PubChem[2] |
| Appearance | Light yellow to yellow powder/crystal | TCI Chemicals |
| Purity | >98.0% (GC) | TCI Chemicals |
| Melting Point | 189.0 to 193.0 °C | TCI Chemicals |
| Storage | Recommended in a cool and dark place, <15°C, under inert gas | TCI Chemicals |
General Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound in various organic solvents. This method is based on standard laboratory procedures for solubility assessment.[3][4]
Objective: To determine the approximate solubility of this compound in a selection of organic solvents at a given temperature (e.g., room temperature).
Materials:
-
This compound
-
A selection of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Analytical balance
-
Pipettes or graduated cylinders
Procedure:
-
Preparation: Place a small, accurately weighed amount (e.g., 10 mg) of this compound into a clean, dry test tube.
-
Solvent Addition: Add a small, measured volume (e.g., 0.5 mL) of the chosen organic solvent to the test tube.
-
Mixing: Vigorously shake or vortex the mixture for a set period (e.g., 1-2 minutes) to facilitate dissolution.
-
Observation: Visually inspect the solution to see if the solid has completely dissolved.
-
Incremental Solvent Addition: If the solid has not fully dissolved, add another small, measured volume (e.g., 0.5 mL) of the solvent and repeat the mixing and observation steps.
-
Solubility Determination: Continue adding the solvent incrementally until the solid is completely dissolved. The total volume of solvent required to dissolve the initial mass of the compound is then used to calculate the approximate solubility (e.g., in mg/mL).
-
Classification: The solubility can be qualitatively classified based on the amount of solvent required (e.g., very soluble, soluble, sparingly soluble, insoluble).
-
Repeat for Each Solvent: Repeat this procedure for each of the selected organic solvents.
General Laboratory Workflow for Compound Analysis
The following diagram illustrates a typical workflow for the analysis of a chemical compound such as this compound in a research and development setting. This workflow covers the stages from sample reception to final data analysis and reporting.[5][6][7]
Caption: A generalized workflow for the laboratory analysis of a chemical compound.
Synthesis Overview
The synthesis of this compound and related compounds often involves the nitration of a pyridine derivative. A common starting material is a substituted aminopyridine. For instance, 2-amino-3-methylpyridine can be dissolved in concentrated sulfuric acid and then treated with a mixture of fuming nitric acid and concentrated sulfuric acid to introduce the nitro group.[8] The reaction temperature is a critical parameter that needs to be carefully controlled. Following the reaction, the product is typically precipitated by neutralization with a base, such as aqueous ammonia, and then purified by filtration, washing, and recrystallization.[8]
Safety and Handling
This compound is a chemical compound that should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.[9] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. The compound should be handled in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors. In case of skin contact, the affected area should be washed with plenty of water.[9]
This technical guide is intended for informational purposes only and is based on publicly available data. It is not a substitute for rigorous experimental validation. Users should always consult primary literature and safety documentation before conducting any experiments.
References
- 1. m.indiamart.com [m.indiamart.com]
- 2. 2-Amino-3-methyl-5-nitropyridine | C6H7N3O2 | CID 2734446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Workflow Automation - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Analytical Workflow Management and Your Data Strategy | Lab Manager [labmanager.com]
- 8. 2-Amino-3-methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 9. This compound | 7598-26-7 | TCI EUROPE N.V. [tcichemicals.com]
An In-depth Technical Guide to the Electrophilic Nitration of 2-Amino-5-methylpyridine: Mechanism, Regioselectivity, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic nitration of 2-amino-5-methylpyridine, a key reaction in the synthesis of various heterocyclic compounds relevant to the pharmaceutical and agrochemical industries. The document details the underlying reaction mechanism, discusses the factors governing regioselectivity, and presents experimental protocols based on analogous reactions.
Core Concepts: The Mechanism of Electrophilic Nitration of Aminopyridines
The electrophilic nitration of 2-aminopyridine derivatives, including 2-amino-5-methylpyridine, is a nuanced process that deviates from simple aromatic nitration. The reaction typically proceeds through a two-step mechanism involving the initial formation of a nitramine intermediate, followed by an acid-catalyzed rearrangement to yield the C-nitrated products.
Step 1: N-Nitration to form 2-Nitramino-5-methylpyridine
In the presence of a strong acid catalyst such as sulfuric acid, nitric acid generates the highly electrophilic nitronium ion (NO₂⁺). The more nucleophilic exocyclic amino group of 2-amino-5-methylpyridine initially attacks the nitronium ion, leading to the formation of a 2-(nitroamino)-5-methylpyridinium species. Subsequent deprotonation yields the 2-nitramino-5-methylpyridine intermediate. This initial N-nitration is generally favored under milder conditions and at lower temperatures, representing the kinetic product of the reaction.
Step 2: Acid-Catalyzed Rearrangement to C-Nitrated Products
The 2-nitramino-5-methylpyridine intermediate is often unstable and, upon heating in the presence of strong acid, undergoes an intramolecular rearrangement to afford the thermodynamically more stable C-nitrated isomers. This rearrangement is believed to proceed via a protonated intermediate, which facilitates the migration of the nitro group from the nitrogen to a carbon atom of the pyridine ring.
An In-depth Technical Guide to the Synthesis of 5-Methyl-3-nitropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 5-Methyl-3-nitropyridin-2-amine, a key intermediate in pharmaceutical and agrochemical research. The document details the necessary starting materials, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.
Introduction
This compound is a substituted pyridine derivative containing nitro and amino functional groups. These features make it a valuable building block for the synthesis of more complex molecules with potential biological activity. This guide outlines two principal synthetic pathways for its preparation, starting from commercially available reagents.
Synthetic Pathways
Two primary routes for the synthesis of this compound have been identified and are detailed below.
Route 1: Direct Nitration of 2-Amino-5-methylpyridine
This is the most direct approach, involving the electrophilic nitration of 2-amino-5-methylpyridine. However, this method may present challenges in controlling regioselectivity, potentially leading to a mixture of isomers that require purification.
Route 2: Multi-step Synthesis via a Chlorinated Intermediate
This pathway involves a three-step process starting from 2-amino-5-methylpyridine. It offers potentially better control over the final product's purity. The steps include:
-
Synthesis of 2-Hydroxy-5-methyl-3-nitropyridine.
-
Chlorination to 2-Chloro-5-methyl-3-nitropyridine.
-
Amination to the final product, this compound.
Data Presentation
The following tables summarize the key quantitative data associated with the preferred synthetic pathway (Route 2).
Table 1: Synthesis of 2-Hydroxy-5-methyl-3-nitropyridine
| Starting Material | Reagents | Temperature (°C) | Yield |
| 2-Amino-5-methylpyridine | Conc. H₂SO₄, Conc. HNO₃ | 130 | Not specified |
Table 2: Synthesis of 2-Chloro-5-methyl-3-nitropyridine
| Starting Material | Reagents | Temperature | Time (h) | Yield (%) |
| 2-Hydroxy-5-methyl-3-nitropyridine | Thionyl chloride, DMF | Reflux | 3 | 92 |
Table 3: Synthesis of this compound
| Starting Material | Reagents | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) |
| 2-Chloro-5-methyl-3-nitropyridine | Liquid ammonia, Methanol, Copper catalyst | 150 | 4 | 8 | ~90 (analogous) |
Note: The yield for the final amination step is based on an analogous reaction with 2-chloro-5-methylpyridine and is provided as an estimate.
Experimental Protocols
The following are detailed experimental protocols for the multi-step synthesis of this compound (Route 2).
Step 1: Synthesis of 2-Hydroxy-5-methyl-3-nitropyridine[1]
-
In a 600 cm³ round-bottomed flask, dissolve 25 g of 2-amino-5-methylpyridine in 50 cm³ of concentrated sulfuric acid.
-
Progressively add a mixture of 40 cm³ of concentrated nitric acid and 40 cm³ of concentrated sulfuric acid. The reaction is exothermic and will produce foam.
-
Maintain the reaction temperature at a constant 130°C during the acid addition.
-
After the addition is complete, pour the colored solution onto 300 g of ice.
-
Adjust the pH of the solution to approximately 3-4 by adding aqueous ammonia.
-
Allow the mixture to stand in a refrigerator to facilitate precipitation.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from hot water to obtain pure 2-hydroxy-5-methyl-3-nitropyridine.
Step 2: Synthesis of 2-Chloro-5-methyl-3-nitropyridine
-
Combine 0.01 mol of 2-hydroxy-5-methyl-3-nitropyridine with 15 ml of thionyl chloride and a small amount of DMF in a reaction vessel.
-
Reflux the mixture for 3 hours.
-
After reflux, evaporate the excess thionyl chloride.
-
Dilute the residue with water.
-
Extract the aqueous solution with dichloromethane.
-
Dry the organic phase and evaporate the solvent to yield 2-chloro-5-methyl-3-nitropyridine. A 92% yield can be expected.
Step 3: Synthesis of this compound[2]
This protocol is adapted from the amination of 2-chloro-5-methylpyridine and serves as a representative procedure.
-
In a high-pressure autoclave, combine 1.275 kg of 2-chloro-5-methyl-3-nitropyridine (assuming a similar scale), 1.9 kg of methanol, 1.25 kg of liquid ammonia, and 63.7 g of a copper catalyst (e.g., copper powder or CuSO₄).[1]
-
Seal the autoclave and begin stirring. Heat the mixture to 150°C. The pressure will rise to approximately 4 MPa.[1]
-
Maintain the reaction at this temperature and pressure for 8 hours.[1]
-
After the reaction is complete, cool the autoclave to 40°C and carefully vent the excess ammonia.[1]
-
Filter the reaction mixture and distill the methanol from the filtrate under normal pressure.
-
Add water to the residue and extract with a suitable organic solvent (e.g., toluene).
-
Combine the organic phases, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Further purification can be achieved by vacuum distillation or recrystallization to yield this compound.
Characterization Data
Spectroscopic data for this compound (CAS No: 7598-26-7) is available from commercial suppliers and typically includes NMR, HPLC, and LC-MS to confirm the structure and purity of the final compound.[2]
Visualizations
Synthetic Pathway Diagrams
The following diagrams illustrate the described synthetic routes.
Caption: Route 1: Direct nitration of 2-Amino-5-methylpyridine.
Caption: Route 2: Multi-step synthesis via a chlorinated intermediate.
Experimental Workflow
Caption: Experimental workflow for the multi-step synthesis of this compound.
References
Reactivity Profile of the Amino Group in 5-Methyl-3-nitropyridin-2-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the primary amino group in 5-Methyl-3-nitropyridin-2-amine. The presence of a nitro group, a methyl group, and the pyridine ring nitrogen significantly influences the nucleophilicity and reactivity of the amino group, making this compound a versatile building block in medicinal chemistry and organic synthesis.
Introduction
This compound is a substituted aminopyridine derivative with a unique electronic profile. The pyridine ring is inherently electron-deficient. This effect is further intensified by the strongly electron-withdrawing nitro group at the 3-position. Conversely, the methyl group at the 5-position is weakly electron-donating, and the amino group at the 2-position also donates electron density to the ring through resonance. This complex interplay of electronic effects governs the reactivity of the amino group, making it less nucleophilic than typical aromatic amines but still capable of undergoing a variety of important chemical transformations.
Physicochemical and Spectroscopic Data
While specific experimental data for this compound is not extensively reported in publicly available literature, the following table summarizes its key physicochemical properties and references spectroscopic data for closely related compounds.
| Property | Value/Description |
| Molecular Formula | C₆H₇N₃O₂ |
| Molecular Weight | 153.14 g/mol |
| Appearance | Expected to be a yellow crystalline solid. |
| Melting Point | 189-193 °C[1] |
| Boiling Point | 318.9 °C (Predicted)[1] |
| pKa (of the conjugate acid) | Not experimentally determined. Estimated to be lower than that of 2-aminopyridine (6.86) due to the electron-withdrawing nitro group. The basicity of amines is reduced by electron-withdrawing groups.[2] |
| ¹H NMR | For the related compound 2-amino-3-methyl-5-nitropyridine, characteristic signals for the aromatic protons and the methyl group would be expected. The amino protons would likely appear as a broad singlet.[3] |
| ¹³C NMR | For related nitropyridine derivatives, the carbon bearing the nitro group is typically shifted downfield. The carbon attached to the amino group would also show a characteristic chemical shift. |
| IR Spectroscopy | Expected to show characteristic N-H stretching vibrations for a primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching for the methyl and aromatic protons, and strong absorptions for the asymmetric and symmetric stretching of the nitro group (around 1550-1500 cm⁻¹ and 1365-1325 cm⁻¹).[4][5] |
| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z = 153. Fragmentation patterns would likely involve the loss of the nitro group and other characteristic fragments. |
Synthesis
The most common route for the synthesis of this compound involves the nitration of a corresponding aminopyridine precursor.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of the isomeric compound 2-Amino-3-methyl-5-nitropyridine.[6]
Materials:
-
2-Amino-5-methylpyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Ammonia (NH₃) solution
-
Dimethylformamide (DMF)
-
Water
-
Ice
Procedure:
-
In a flask, dissolve 2-amino-5-methylpyridine (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
In a separate flask, prepare a nitrating mixture by adding fuming nitric acid to concentrated sulfuric acid at 0 °C.
-
Slowly add the nitrating mixture to the solution of 2-amino-5-methylpyridine, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50 °C for a specified time, monitoring the reaction by TLC.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution with a concentrated ammonia solution to precipitate the product.
-
Filter the precipitate, wash with water, and then with a mixture of water and DMF.
-
Recrystallize the crude product from DMF to obtain pure this compound.
Caption: Synthetic workflow for this compound.
Reactivity of the Amino Group
The reactivity of the amino group in this compound is significantly modulated by the electronic effects of the substituents on the pyridine ring.
Basicity and Nucleophilicity
The strong electron-withdrawing effect of the nitro group at the 3-position, coupled with the inherent electron deficiency of the pyridine ring, substantially reduces the electron density on the exocyclic amino group. This decrease in electron density lowers the basicity of the amino group, making it a weaker base compared to aniline or other aminopyridines without such strong deactivating groups.[2][7][8] Consequently, the nucleophilicity of the amino group is also diminished, which affects the conditions required for its reactions.
Caption: Electronic effects influencing amino group reactivity.
Acylation
The amino group of this compound can undergo acylation to form the corresponding amide. Due to the reduced nucleophilicity, more forcing conditions or the use of a catalyst may be required compared to more electron-rich anilines.
This is a general protocol that may require optimization for this specific substrate.[9]
Materials:
-
This compound
-
Acetic Anhydride
-
Pyridine or another suitable base
-
Dichloromethane (DCM) or another inert solvent
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent.
-
Add a base such as pyridine (1.2 eq).
-
Slowly add acetic anhydride (1.1 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.
Alkylation
N-alkylation of the amino group is also possible, though it may be challenging due to the reduced nucleophilicity. Direct alkylation with alkyl halides might require a strong base and elevated temperatures.[10][11][12][13]
This is a general protocol that would likely require optimization.[10]
Materials:
-
This compound
-
Methyl Iodide
-
A strong base (e.g., Sodium Hydride)
-
Anhydrous solvent (e.g., DMF or THF)
Procedure:
-
In an inert atmosphere, suspend a strong base (e.g., NaH, 1.1 eq) in the anhydrous solvent.
-
Add a solution of this compound (1.0 eq) in the same solvent dropwise at 0 °C.
-
Stir the mixture at room temperature for a period to allow for deprotonation.
-
Cool the mixture to 0 °C and add methyl iodide (1.1 eq) dropwise.
-
Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC.
-
Carefully quench the reaction with water.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product.
Diazotization and Sandmeyer-Type Reactions
The primary amino group of this compound can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the pyridine ring via Sandmeyer or related reactions.[14][15][16][17][18]
This is a general procedure for a Sandmeyer reaction.[15][18]
Materials:
-
This compound
-
Hydrochloric Acid (HCl) or Hydrobromic Acid (HBr)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl) or Copper(I) Bromide (CuBr)
-
Water
-
Ice
Procedure:
-
Diazotization:
-
Suspend this compound (1.0 eq) in an aqueous solution of HCl or HBr.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at low temperature.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution or suspension of the copper(I) halide in the corresponding concentrated acid.
-
Slowly add the cold diazonium salt solution to the copper(I) halide mixture.
-
Effervescence (evolution of N₂ gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry, concentrate, and purify the product.
-
Caption: Diazotization and Sandmeyer reaction pathway.
Applications in Drug Development and Organic Synthesis
The functional group tolerance and the ability to transform the amino group into various other substituents make this compound a valuable scaffold in drug discovery. For instance, related nitropyridine derivatives have been used in the synthesis of kinase inhibitors, such as JAK2 inhibitors.[19] The amino group can serve as a handle for building more complex molecules through acylation, alkylation, or by its conversion to other functional groups via diazotization. The nitro group can also be reduced to an amino group, providing another site for functionalization.
Conclusion
The amino group of this compound exhibits a reactivity profile that is significantly influenced by the strong electron-withdrawing nitro group and the electron-deficient nature of the pyridine ring. While its nucleophilicity is reduced, it remains a key functional group for a variety of transformations, including acylation, alkylation, and diazotization. These reactions open up avenues for the synthesis of a wide range of substituted nitropyridine derivatives with potential applications in medicinal chemistry and materials science. Further experimental studies are warranted to quantify the reactivity of this versatile building block more precisely.
References
- 1. chembk.com [chembk.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 2-Amino-3-methyl-5-nitropyridine | C6H7N3O2 | CID 2734446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Amino-3-methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 7. Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts | Pharmaguideline [pharmaguideline.com]
- 8. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. A rapid method of N-alkylation of amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 14. Diazotisation [organic-chemistry.org]
- 15. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 16. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Sandmeyer Reaction [organic-chemistry.org]
- 19. mdpi.com [mdpi.com]
The Nitro Group's Defining Influence on the Reactivity of 5-Methyl-3-nitropyridin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pivotal role the nitro group (NO₂) plays in defining the chemical reactivity of 5-Methyl-3-nitropyridin-2-amine. This compound, a substituted pyridine, is a valuable building block in the synthesis of various biologically active molecules.[1] Understanding the electronic effects of the nitro group is crucial for predicting its behavior in chemical reactions and for designing novel synthetic pathways in drug discovery and development.[2][3]
The Dominant Electronic Influence of the Nitro Group
The nitro group is a powerful electron-withdrawing group, a characteristic that fundamentally dictates the reactivity of the pyridine ring to which it is attached.[4][5] This influence is exerted through two primary mechanisms:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the pyridine ring through the sigma (σ) bonds.
-
Resonance Effect (-M): The nitro group can delocalize the π-electrons of the pyridine ring onto its own oxygen atoms. This delocalization, depicted in the resonance structures below, significantly reduces the electron density on the aromatic ring.[4]
This pronounced electron-withdrawing nature renders the pyridine ring in this compound highly electron-deficient .[4][5] This electronic state is the primary determinant of the compound's reactivity profile, making it susceptible to certain types of reactions while hindering others.
Enhanced Reactivity Towards Nucleophiles
The electron deficiency created by the nitro group makes the pyridine ring an excellent electrophile, thereby activating it for nucleophilic aromatic substitution (SₙAr) .[5] This is arguably the most significant aspect of the nitro group's role. The nitro group, positioned meta to the leaving group (if one were present, such as a halogen), can effectively stabilize the negative charge of the Meisenheimer intermediate formed during the reaction through resonance. This stabilization lowers the activation energy and facilitates the substitution.
While this compound itself does not have a typical leaving group at a position activated by the nitro group (ortho or para), related nitropyridines are extensively used in SₙAr reactions. For instance, a chlorine atom at the 2- or 6-position of a 3-nitropyridine is highly activated and readily displaced by nucleophiles like amines or alkoxides.[6][7]
References
- 1. indiamart.com [indiamart.com]
- 2. svedbergopen.com [svedbergopen.com]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. brainly.com [brainly.com]
- 5. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Use of 5-Methyl-3-nitropyridin-2-amine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-3-nitropyridin-2-amine and its derivatives are pivotal building blocks in the synthesis of potent and selective kinase inhibitors. The strategic placement of the methyl, nitro, and amino groups on the pyridine ring provides a versatile scaffold for medicinal chemists to develop targeted therapies for a range of diseases, including cancer and inflammatory disorders. The 2-amino group serves as a key anchor for interacting with the hinge region of kinase active sites, a critical determinant of binding affinity. The nitro group can be a handle for further chemical modifications or can be reduced to an amino group, offering another point for diversification. The methyl group can contribute to hydrophobic interactions and influence the overall conformation of the inhibitor.
This document provides detailed application notes, experimental protocols, and data presentation for the use of this compound derivatives in the synthesis of kinase inhibitors, with a particular focus on Janus kinase 2 (JAK2) inhibitors.
Application Notes
The 2-aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. In the context of this compound, the core structure is often elaborated through the reaction of a precursor, 2-chloro-5-methyl-3-nitropyridine, with various amines. This nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (Buchwald-Hartwig amination) reaction allows for the introduction of a wide array of substituents at the 2-position, enabling the exploration of the chemical space to optimize potency and selectivity against the target kinase.
A primary target for inhibitors derived from this scaffold is the Janus kinase (JAK) family, particularly JAK2. Dysregulation of the JAK-STAT signaling pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases.[1] The development of selective JAK2 inhibitors is a significant focus of drug discovery efforts.
Data Presentation
The following table summarizes the inhibitory activity of a series of kinase inhibitors synthesized from a 2-chloro-5-methyl-3-nitropyridine precursor, which generates the core structure related to this compound. The data highlights the structure-activity relationship (SAR) for this class of compounds against JAK2.
| Compound ID | R Group (at 2-amino position) | JAK2 IC50 (µM)[2] |
| 1 | 4-Fluorobenzyl | 8.5 |
| 2 | 3-Fluorobenzyl | 9.2 |
| 3 | 2-Fluorobenzyl | 10.1 |
| 4 | Benzyl | 11.5 |
| 5 | 4-Chlorobenzyl | 12.2 |
Note: The IC50 values represent the concentration of the inhibitor required to reduce the activity of the JAK2 enzyme by 50%.
Signaling Pathway
The JAK-STAT signaling pathway is a critical pathway for cytokine and growth factor signaling that regulates cell proliferation, differentiation, and survival.[3] Inhibitors targeting JAK2 can effectively block this pathway.
References
Application Notes and Protocols: 5-Methyl-3-nitropyridin-2-amine as a Building Block for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-3-nitropyridin-2-amine is a key building block in the synthesis of various pharmaceutical intermediates. Its unique substitution pattern, featuring an amine, a nitro group, and a methyl group on a pyridine ring, makes it a versatile precursor for constructing complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of multi-kinase inhibitors, with a focus on the widely used anticancer drug, Sorafenib.
Application: Synthesis of Sorafenib
Sorafenib is an oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[1] It functions by inhibiting several tyrosine kinase receptors involved in tumor cell proliferation and angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptor-beta (PDGFR-β), as well as intracellular serine/threonine kinases like Raf-1.[1] this compound is a crucial starting material in some synthetic routes to Sorafenib.
Synthetic Pathway Overview
The synthesis of Sorafenib from this compound and other precursors typically involves a multi-step process. A common strategy involves the preparation of a key intermediate, 4-(4-aminophenoxy)-N-methylpicolinamide, which is then coupled with an isocyanate to form the final urea linkage in Sorafenib.
Caption: General synthetic scheme for Sorafenib.
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-N-methylpicolinamide
This protocol outlines the synthesis of the key intermediate, 4-chloro-N-methylpicolinamide, starting from picolinic acid.
Materials:
-
Picolinic acid
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF)
-
Methylamine (MeNH₂) solution (e.g., 40% in water or 2M in THF)
-
Tetrahydrofuran (THF)
-
Chlorobenzene
-
Sodium bromide (NaBr)
-
To a solution of picolinic acid in a suitable solvent (e.g., chlorobenzene or THF), add a catalytic amount of DMF.
-
Slowly add thionyl chloride (SOCl₂) to the mixture. The reaction is typically heated (e.g., 70-85°C) for several hours (e.g., 16-19 hours).[2][3]
-
After the reaction is complete, the excess thionyl chloride is removed under reduced pressure.
-
The resulting crude acid chloride is then reacted with a solution of methylamine (e.g., 40% aqueous solution) at a low temperature (e.g., 0-3°C) for a few hours (e.g., 4 hours).[2][3]
-
The product, 4-chloro-N-methylpicolinamide, can be isolated and purified by standard techniques such as crystallization or chromatography.
Protocol 2: Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide
This protocol describes the nucleophilic aromatic substitution reaction to form the diaryl ether linkage.
Materials:
-
4-Chloro-N-methylpicolinamide
-
p-Aminophenol
-
Potassium tert-butoxide (KOtBu)
-
Dimethylformamide (DMF)
-
In a reaction vessel, dissolve 4-chloro-N-methylpicolinamide and p-aminophenol in dry DMF.
-
Add potassium tert-butoxide (KOtBu) to the mixture.
-
Heat the reaction mixture (e.g., to 80°C) and stir for several hours (e.g., 6-8 hours).[2][3]
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, the reaction is worked up by adding water and extracting the product with an organic solvent.
-
The organic layer is then washed, dried, and concentrated to give the crude product, which can be purified by column chromatography.
Protocol 3: Synthesis of Sorafenib
This final step involves the formation of the urea linkage to yield Sorafenib.
Materials:
-
4-(4-Aminophenoxy)-N-methylpicolinamide
-
Phenyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate or 4-chloro-3-(trifluoromethyl)phenyl isocyanate
-
Pyridine
-
In a flask, dissolve 4-(4-aminophenoxy)-N-methylpicolinamide in pyridine.
-
Add phenyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate to the solution.[4]
-
Heat the mixture (e.g., to 80°C) for a few hours (e.g., 3 hours).[4]
-
After the reaction is complete, remove the pyridine under vacuum.
-
The crude Sorafenib is then purified by column chromatography.
Quantitative Data
The following table summarizes representative yields for the key steps in the synthesis of Sorafenib and its derivatives.
| Step | Product | Reagents and Conditions | Yield (%) | Reference |
| Amidation of Picolinic Acid | 4-Chloro-N-methylpicolinamide | SOCl₂, THF, DMF (cat.), 70°C, 16h; then 40% aq. MeNH₂, 0-3°C, 4h | 95 | [2][3] |
| Diaryl Ether Formation | 4-(4-Aminophenoxy)-N-methylpicolinamide | p-Aminophenol, KOtBu, DMF, 80°C, 8h | nd | [2][3] |
| Urea Formation | Sorafenib | Phenyl carbamate, Pyridine, 80°C, 3h | 48.2 | [4] |
| Urea Formation (Derivatives) | Sorafenib Derivatives | Various phenyl carbamates, Pyridine, 80°C, 3h | 52.2-62.5 | [4] |
nd: not determined in the cited reference.
Signaling Pathway
Sorafenib targets multiple kinases in the RAF/MEK/ERK signaling pathway, which is a critical pathway for cell proliferation and survival.
Caption: Sorafenib's mechanism of action.
Conclusion
This compound and its derivatives are valuable building blocks for the synthesis of important pharmaceutical compounds like Sorafenib. The protocols and data presented here provide a comprehensive guide for researchers in the field of medicinal chemistry and drug development, facilitating the synthesis and exploration of novel kinase inhibitors.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 5-Methyl-3-nitropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a pivotal reaction in synthetic organic chemistry, enabling the functionalization of aromatic and heteroaromatic rings. This application note provides a detailed experimental protocol for performing SNAr reactions on 5-methyl-3-nitropyridin-2-amine. The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic attack. This reactivity is significantly enhanced by the presence of a strong electron-withdrawing nitro group at the 3-position.[1][2] While the amino group at the 2-position is generally a poor leaving group, the highly activated nature of the pyridine ring can facilitate the displacement of the nitro group at the 3-position by potent nucleophiles. This protocol outlines a general procedure and provides specific conditions for various classes of nucleophiles, drawing upon established methodologies for similar nitropyridine systems.[3]
The general mechanism for this transformation proceeds through the formation of a resonance-stabilized intermediate, known as a Meisenheimer complex, following the addition of the nucleophile to the electron-deficient pyridine ring.[1][2] The subsequent departure of the leaving group, in this case, the nitro group, restores the aromaticity of the ring to yield the substituted product.[1]
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution
This general procedure can be adapted for various nucleophiles. Specific modifications for different classes of nucleophiles are detailed in the subsequent sections.
Materials:
-
This compound (Substrate)
-
Nucleophile (e.g., secondary amine, thiol, alkoxide) (1.1 - 1.5 equivalents)
-
Base (e.g., K₂CO₃, NaH, Et₃N) (1.5 - 2.0 equivalents)
-
Anhydrous solvent (e.g., DMF, DMSO, THF, MeCN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere apparatus (e.g., nitrogen or argon line)
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, saturated aqueous NaHCO₃, anhydrous MgSO₄, silica gel)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.).
-
Dissolve the substrate in the chosen anhydrous solvent (concentration typically 0.1-0.5 M).
-
Add the base to the solution and stir for 10-15 minutes at room temperature.
-
Add the nucleophile (1.1 - 1.5 equiv.) to the reaction mixture.
-
Heat the reaction to the desired temperature (ranging from room temperature to reflux, depending on the nucleophile's reactivity) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM) (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 1: Reaction with Amine Nucleophiles
Specific Reagents:
-
Nucleophile: Secondary amines (e.g., morpholine, piperidine, pyrrolidine) (1.2 equiv.)
-
Base: Triethylamine (Et₃N) (1.5 equiv.)
-
Solvent: Anhydrous Ethanol
-
Temperature: Reflux (approx. 78 °C)
-
Reaction Time: 4-12 hours
This protocol is adapted from established procedures for the reaction of chloro-nitropyridines with amines.[1] The use of a protic solvent like ethanol can facilitate the reaction.
Protocol 2: Reaction with Thiol Nucleophiles
Specific Reagents:
-
Nucleophile: Thiols (e.g., thiophenol, benzyl thiol) (1.1 equiv.)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
Solvent: Anhydrous Dimethylformamide (DMF)
-
Temperature: 80-100 °C
-
Reaction Time: 6-18 hours
Reactions of nitropyridines with sulfur nucleophiles have been shown to proceed under mild conditions with selective substitution of the nitro group.[3]
Protocol 3: Reaction with Alkoxide Nucleophiles
Specific Reagents:
-
Nucleophile: Alcohol (e.g., methanol, ethanol) used in excess as the solvent.
-
Base: Sodium Hydride (NaH) (1.5 equiv.) or Sodium Methoxide/Ethoxide (1.5 equiv.)
-
Solvent: Anhydrous THF or the corresponding alcohol.
-
Temperature: Room temperature to 60 °C
-
Reaction Time: 12-24 hours
Care should be taken when using NaH with alcohols due to the generation of hydrogen gas. Alternatively, pre-forming the alkoxide or using a commercial solution is a safer approach.
Data Presentation
The following table summarizes the expected products and representative reaction conditions for the nucleophilic aromatic substitution on this compound with various nucleophiles. The yields are hypothetical and based on analogous reactions reported in the literature for structurally related compounds.[1][3]
| Nucleophile | Product | Solvent | Base | Temp (°C) | Time (h) | Expected Yield (%) |
| Morpholine | 4-(5-methyl-2-aminopyridin-3-yl)morpholine | Ethanol | Et₃N | Reflux | 8 | 70-85 |
| Thiophenol | 5-methyl-3-(phenylthio)pyridin-2-amine | DMF | K₂CO₃ | 90 | 12 | 65-80 |
| Sodium Methoxide | 3-methoxy-5-methylpyridin-2-amine | Methanol/THF | NaOMe | 60 | 18 | 50-70 |
| Piperidine | 1-(5-methyl-2-aminopyridin-3-yl)piperidine | Isopropanol/Water | - | 80 | 6 | 75-90 |
Mandatory Visualization
Caption: Experimental workflow for the nucleophilic aromatic substitution on this compound.
Caption: Generalized mechanism of nucleophilic aromatic substitution (SNAr) on this compound.
References
Application Notes and Protocols: 5-Methyl-3-nitropyridin-2-amine in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Methyl-3-nitropyridin-2-amine is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its unique substitution pattern, featuring an electron-donating amino group and an electron-withdrawing nitro group on a pyridine scaffold, makes it a valuable precursor for the synthesis of a diverse range of bioactive molecules. The presence of these functional groups allows for a variety of chemical transformations, enabling the exploration of extensive chemical space in drug discovery programs. This document provides an overview of its applications, focusing on its use in the development of kinase inhibitors and antimicrobial agents, complete with detailed experimental protocols and relevant biological data.
Key Applications in Medicinal Chemistry
The primary utility of this compound in medicinal chemistry is as a key intermediate for the synthesis of more complex heterocyclic systems. Its derivatives have shown promise in targeting various biological pathways implicated in diseases such as cancer and infectious diseases.
Kinase Inhibitors
This compound serves as a crucial starting material for the synthesis of potent kinase inhibitors, particularly targeting the Janus kinase (JAK) family. The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and immunity, and its dysregulation is implicated in various cancers and autoimmune disorders.
A key synthetic strategy involves the conversion of the 2-amino group of this compound into a chloro group via a Sandmeyer-type reaction, yielding 2-chloro-5-methyl-3-nitropyridine. This intermediate can then be further elaborated to generate potent JAK2 inhibitors.
| Compound ID | Target | IC50 (µM) |
| Derivative 1 | JAK2 | 8.5 |
| Derivative 2 | JAK2 | 12.2 |
| Table 1: Inhibitory activity of JAK2 inhibitors derived from a 2-amino-5-methylpyridine scaffold. Data extracted from a study by Cho et al.[1] |
The JAK-STAT pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression. Inhibitors derived from this compound can block the ATP-binding site of JAK2, thereby inhibiting this signaling cascade.
Antimicrobial Agents
The nitropyridine scaffold is also a recognized pharmacophore in the development of antimicrobial agents. Derivatives of this compound can be synthesized to explore their potential as antibacterial and antifungal compounds. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of the cell wall.
While specific data for direct derivatives of this compound is limited, related nitropyridine-containing complexes have demonstrated significant antimicrobial activity.
| Organism | Antimicrobial Agent | Mean Zone of Inhibition (mm) |
| S. aureus | Nitropyridine-complex | 9.1 - 17.9 |
| B. subtilis | Nitropyridine-complex | 9.1 - 17.9 |
| P. aeruginosa | Nitropyridine-complex | 9.1 - 17.9 |
| E. coli | Nitropyridine-complex | 9.1 - 17.9 |
| C. albicans | Nitropyridine-complex | 21.9 - 25.3 |
| Table 2: Antimicrobial activity of nitropyridine-containing complexes.[1] |
Experimental Protocols
Synthesis Workflow
The general workflow for utilizing this compound in the synthesis of kinase inhibitors is outlined below.
Protocol 1: Synthesis of 2-Chloro-5-methyl-3-nitropyridine (Intermediate 1)
This protocol describes the conversion of the amino group of this compound to a chloro group via a Sandmeyer-type reaction.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Copper(I) chloride (CuCl)
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, filtration apparatus, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask, dissolve this compound in concentrated hydrochloric acid, cooled in an ice bath to 0-5 °C.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes to ensure complete diazotization.
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Nitrogen gas evolution should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture into water and extract with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 2-chloro-5-methyl-3-nitropyridine by column chromatography or recrystallization.
Protocol 2: In Vitro JAK2 Kinase Assay
This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against JAK2 kinase.
Materials:
-
Recombinant human JAK2 enzyme
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate peptide (e.g., a poly-Glu-Tyr peptide)
-
Synthesized inhibitor compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in kinase buffer containing a constant final concentration of DMSO (e.g., 1%).
-
In a 384-well plate, add the diluted inhibitor solutions. Include controls for 100% activity (DMSO only) and 0% activity (no enzyme).
-
Add the JAK2 enzyme to each well (except the no-enzyme control) and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP. The final ATP concentration should be at or near its Km value for JAK2.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
This compound is a valuable and versatile starting material in medicinal chemistry. Its application in the synthesis of potent JAK2 inhibitors highlights its potential in the development of targeted therapies for cancer and inflammatory diseases. Furthermore, the broader class of nitropyridines demonstrates significant antimicrobial potential, suggesting another promising avenue for drug discovery based on this scaffold. The provided protocols offer a foundation for researchers to synthesize and evaluate novel compounds derived from this compound, contributing to the advancement of new therapeutic agents.
References
Application Notes and Protocols for the Synthesis of Bioactive Heterocycles Using 5-Methyl-3-nitropyridin-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Methyl-3-nitropyridin-2-amine is a valuable and versatile starting material in medicinal chemistry and organic synthesis.[1][2] Its structure features several reactive sites: a nucleophilic amino group, an electron-withdrawing nitro group that can be reduced to a second amino group, and a pyridine ring, all of which can be strategically manipulated to construct a variety of fused heterocyclic systems.[3] These resulting heterocycles, such as imidazopyridines and triazolopyridines, are privileged scaffolds found in numerous biologically active compounds, including kinase inhibitors and anti-cancer agents.[4][5]
This document provides detailed protocols and application notes for the synthesis of two key classes of bioactive heterocycles—imidazo[4,5-b]pyridines and triazolo[1,5-a]pyridines—starting from this compound.
Application Note 1: Synthesis of Imidazo[4,5-b]pyridine Derivatives
Overview: The imidazo[4,5-b]pyridine core is a purine isostere and a fundamental component of many therapeutic agents, known to interact with targets such as kinases and G-protein coupled receptors.[5] The primary synthetic strategy involves the reduction of the nitro group in this compound to form the key intermediate, 5-methylpyridine-2,3-diamine. This diamine is often unstable and is typically used immediately in the subsequent cyclization step to form the fused imidazole ring.[5]
Experimental Workflow for Imidazo[4,5-b]pyridine Synthesis:
Caption: General workflow for the two-step synthesis of imidazo[4,5-b]pyridines.
Experimental Protocols
Protocol 1.1: Synthesis of 5-Methylpyridine-2,3-diamine (Intermediate)
This protocol describes the reduction of the nitro group using iron powder in an acidic medium.
-
Materials:
-
This compound (1.0 eq)
-
Iron powder (5.0 eq)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Suspend this compound in a mixture of ethanol and water (e.g., 5:1 v/v).
-
Add iron powder to the suspension.
-
Heat the mixture to reflux (approximately 80-90 °C).
-
Add concentrated HCl dropwise to the refluxing mixture. The reaction is exothermic and should be controlled carefully.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Carefully neutralize the remaining aqueous solution with saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude 5-methylpyridine-2,3-diamine is a highly unstable solid and should be used immediately in the next step without further purification.[5]
-
Protocol 1.2: Synthesis of 2-Aryl-6-methyl-1H-imidazo[4,5-b]pyridine
This protocol details the cyclization of the diamine intermediate with an aromatic aldehyde (Phillips condensation).
-
Materials:
-
Crude 5-methylpyridine-2,3-diamine (1.0 eq) from Protocol 1.1
-
Substituted aryl aldehyde (1.1 eq)
-
Ethanol (EtOH) or N,N-Dimethylformamide (DMF)
-
An oxidizing agent (e.g., air, sodium metabisulfite)
-
-
Procedure:
-
Dissolve the crude 5-methylpyridine-2,3-diamine in ethanol or DMF.
-
Add the substituted aryl aldehyde to the solution.
-
Heat the mixture to reflux. In many cases, aerial oxidation is sufficient to drive the cyclization and aromatization.[5] For less reactive substrates, an oxidizing agent can be added.
-
Monitor the reaction by TLC until completion (typically 4-12 hours).
-
Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) to yield the pure 2-aryl-6-methyl-1H-imidazo[4,5-b]pyridine derivative.
-
Data Summary
| Compound Class | Target Example | Typical Yields | Biological Activity | Reference |
| Imidazo[4,5-b]pyridines | Kinase Inhibitors | 60-85% | Inhibition of various kinases (e.g., p70S6K, phosphodiesterases) | [3][4] |
| Imidazo[4,5-b]pyridines | PD-1/PD-L1 Antagonists | 48-86% | Disruption of the PD-1/PD-L1 protein-protein interaction | [6] |
| Imidazo[4,5-b]pyridines | Antibacterial Agents | Good to Excellent | Inhibition of bacterial growth, potential peptide deformylase inhibitors | [7] |
Application Note 2: Synthesis of[1][3][8]Triazolo[1,5-a]pyridine Derivatives
Overview: The[1][3][8]triazolo[1,5-a]pyridine scaffold is present in several approved drugs and clinical candidates, known for activities such as JAK inhibition and DNA-dependent protein kinase (DNA-PK) inhibition.[9][10] The synthesis of this ring system from this compound can be achieved through a multi-step sequence, analogous to the reported synthesis of the DNA-PK inhibitor AZD7648, which starts from a related aminopyridine.[3] This pathway involves the construction of the triazole ring from the 2-amino group, followed by reduction of the nitro group to allow for further functionalization.
References
- 1. indiamart.com [indiamart.com]
- 2. chembk.com [chembk.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Amino-3-methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Triazolopyridine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Multi-step Synthesis Involving 5-Methyl-3-nitropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-3-nitropyridin-2-amine is a key intermediate in the synthesis of a variety of heterocyclic compounds with significant potential in medicinal chemistry and drug development.[1] The presence of amino and nitro groups on the pyridine ring provides versatile handles for further chemical modifications, making it a valuable building block for creating libraries of novel molecules.[1] Nitropyridines, in general, are important structural motifs in pharmacologically active compounds.[2] This document provides detailed protocols for the synthesis of this compound and its potential subsequent conversion to other useful derivatives, highlighting its role in multi-step synthetic pathways.
Synthesis Pathway Overview
The primary synthesis of this compound involves the nitration of 2-amino-3-methylpyridine (also known as 3-methylpyridin-2-ylamine). This electrophilic aromatic substitution reaction is a standard method for introducing a nitro group onto the pyridine ring. The resulting product can then be used in subsequent reactions, such as diazotization followed by substitution, to introduce other functionalities.
Caption: Multi-step synthesis starting from 2-Amino-3-methylpyridine.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the nitration of 3-methylpyridin-2-ylamine.[3]
Materials:
-
3-Methylpyridin-2-ylamine (2-amino-3-picoline)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃, d=1.5)
-
Concentrated Aqueous Ammonia
-
Dimethylformamide (DMFA)
-
Deionized Water
-
Ice bath
-
Round-bottom flasks
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 5.0 g (46.2 mmol) of 3-methylpyridin-2-ylamine in 24 mL of concentrated sulfuric acid.
-
Cool the mixture to 0°C using an ice bath.
-
Separately, prepare a nitrating mixture by carefully adding 3.5 mL of concentrated sulfuric acid to 3.5 mL of fuming nitric acid.
-
Add the nitrating mixture dropwise to the solution of 3-methylpyridin-2-ylamine, ensuring the temperature is maintained below 20°C.
-
Allow the reaction mixture to warm to 20°C and then transfer it in 3-5 mL portions to a second flask heated to 35-40°C. Caution: Do not let the temperature exceed 40°C.
-
After the addition is complete, stir the mixture at 50°C for an additional 30 minutes.
-
Cool the reaction mixture to room temperature and neutralize it with concentrated aqueous ammonia.
-
A precipitate will form. Collect the solid by filtration.
-
Wash the precipitate with water, followed by 6 mL of 50% aqueous DMFA.
-
Recrystallize the crude product from DMFA to yield pure 3-methyl-5-nitro-pyridin-2-ylamine.
Protocol 2: Synthesis of 5-Bromo-2-methyl-3-nitropyridine (Example of a Subsequent Step)
This protocol describes a Sandmeyer-type reaction to replace the amino group with a bromo group, illustrating a potential next step in a multi-step synthesis.[4]
Materials:
-
5-Amino-2-methyl-3-nitropyridine (structurally similar to the product from Protocol 1)
-
48% Hydrobromic Acid (HBr)
-
Sodium Nitrite (NaNO₂)
-
Dry ice/acetone bath
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Add 0.1 g of 5-amino-2-methyl-3-nitropyridine to 165 mL of 48% hydrobromic acid.
-
Cool the mixture to -10°C using a dry ice/acetone bath.
-
Prepare a solution of 7.04 g of sodium nitrite in 165 mL of water.
-
Add the sodium nitrite solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -10°C with vigorous stirring.
-
After the addition, allow the mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Neutralize the reaction mixture with a 4 mol·L⁻¹ sodium hydroxide solution.
-
Extract the product with methyl tert-butyl ether (3 x 150 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Remove the solvent using a rotary evaporator to obtain the final product.
Experimental Workflow
The general workflow for the synthesis and purification of these compounds is outlined below.
Caption: General experimental workflow for synthesis and purification.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 3-Methylpyridin-2-ylamine | [3] |
| Product | This compound | [3] |
| Molecular Formula | C₆H₇N₃O₂ | [5] |
| Molecular Weight | 153.14 g/mol | [5] |
| Yield | 35% | [3] |
| Appearance | Light yellow to yellow powder/crystal | [6] |
| Melting Point | 189.0 to 193.0 °C | [6] |
| Purity (by GC) | >98.0% | [6] |
Conclusion
The protocols provided herein offer a robust method for the synthesis of this compound and demonstrate its utility as a versatile intermediate for further chemical transformations. The ability to introduce a nitro group and then potentially convert the amino group into other functionalities opens up a wide range of possibilities for the design and synthesis of novel compounds for drug discovery and development. Careful control of reaction conditions, particularly temperature, is crucial for achieving optimal yields and purity.
References
- 1. m.indiamart.com [m.indiamart.com]
- 2. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-3-methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. 2-Amino-3-methyl-5-nitropyridine | C6H7N3O2 | CID 2734446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 7598-26-7 | TCI AMERICA [tcichemicals.com]
Application Notes and Protocols for the Derivatization of the Amino Group of 5-Methyl-3-nitropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the primary amino group of 5-Methyl-3-nitropyridin-2-amine. This compound serves as a versatile building block in medicinal chemistry and drug discovery, and its derivatization allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The following protocols detail common and effective methods for the acylation, sulfonylation, and alkylation of the 2-amino group.
Introduction
This compound is a substituted pyridine derivative containing a nucleophilic primary amino group at the 2-position. The electron-withdrawing nature of the nitro group at the 3-position and the methyl group at the 5-position influence the reactivity of the pyridine ring and the amino substituent. Derivatization of this amino group is a key strategy for synthesizing libraries of compounds for screening and lead optimization in drug development programs. The protocols provided herein are designed to be robust and adaptable for various research applications.
Acylation of this compound
Acylation of the amino group to form an amide is a fundamental transformation in organic synthesis. This protocol describes a general procedure for the reaction of this compound with an acyl chloride in the presence of a base.
Experimental Protocol 1: Synthesis of N-(5-methyl-3-nitropyridin-2-yl)acetamide
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add triethylamine (1.2 eq) or pyridine (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath with stirring.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired N-(5-methyl-3-nitropyridin-2-yl)acetamide.
Data Presentation:
| Reagent | Molar Ratio | Role |
| This compound | 1.0 | Starting Material |
| Acetyl chloride | 1.1 | Acylating Agent |
| Triethylamine/Pyridine | 1.2 - 2.0 | Base |
| Dichloromethane | - | Solvent |
Note: Yields are typically in the range of 70-90% depending on the purity of the starting materials and the reaction scale.
Caption: Workflow for the acylation of this compound.
Sulfonylation of this compound
Sulfonylation of the amino group yields a sulfonamide, a common functional group in many pharmaceutical agents. This protocol outlines the reaction with a sulfonyl chloride.
Experimental Protocol 2: Synthesis of N-(5-methyl-3-nitropyridin-2-yl)benzenesulfonamide
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add benzenesulfonyl chloride (1.1 eq) to the cooled solution.
-
Allow the reaction to stir at room temperature overnight, monitoring by TLC.
-
After completion, pour the reaction mixture into ice water and stir for 30 minutes.
-
Extract the aqueous mixture with dichloromethane.
-
Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure sulfonamide.
Data Presentation:
| Reagent | Molar Ratio | Role |
| This compound | 1.0 | Starting Material |
| Benzenesulfonyl chloride | 1.1 | Sulfonylating Agent |
| Pyridine | - | Base and Solvent |
Note: Expected yields are generally in the range of 60-85%.
Caption: Reaction pathway for the sulfonylation of the amino group.
N-Alkylation of this compound
Alkylation of the amino group introduces alkyl substituents, which can significantly impact the pharmacological properties of the molecule. This protocol describes a reductive amination approach.
Experimental Protocol 3: Synthesis of N-benzyl-5-methyl-3-nitropyridin-2-amine
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN)
-
1,2-Dichloroethane (DCE) or Methanol
-
Acetic acid (catalytic amount, if needed)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) and benzaldehyde (1.1 eq) in 1,2-dichloroethane or methanol, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, quench carefully with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the N-benzylated product.
Data Presentation:
| Reagent | Molar Ratio | Role |
| This compound | 1.0 | Starting Material |
| Benzaldehyde | 1.1 | Aldehyde Source |
| Sodium triacetoxyborohydride | 1.5 | Reducing Agent |
| 1,2-Dichloroethane/Methanol | - | Solvent |
| Acetic Acid | catalytic | Catalyst |
Note: Yields for reductive amination can vary (50-80%) depending on the substrates and reaction conditions.
Caption: Logical flow for utilizing derivatization in drug discovery.
Disclaimer: These protocols are intended for guidance and should be performed by qualified personnel in a properly equipped laboratory. Appropriate personal protective equipment should be worn at all times. Reaction conditions may need to be optimized for specific substrates and scales.
Application Notes and Protocols for the Synthesis of 5-methylpyridine-2,3-diamine
For Internal Use Only
Introduction
5-methylpyridine-2,3-diamine is a key intermediate in the synthesis of various pharmacologically active compounds, particularly in the development of imidazopyridine-based therapeutics. The selective reduction of the nitro group in 5-Methyl-3-nitropyridin-2-amine is a critical step in its synthesis. These application notes provide a detailed protocol for this transformation using catalytic hydrogenation and discuss alternative methodologies. The information is intended for researchers, scientists, and drug development professionals.
Reaction Scheme
The reduction of this compound to 5-methylpyridine-2,3-diamine is depicted in the following reaction scheme:
Caption: General reaction scheme for the reduction of this compound.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This is a highly efficient and clean method for the reduction of the nitro group.
Materials:
-
This compound (2-amino-5-methyl-3-nitropyridine)
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Diatomaceous earth (Celite®)
-
Round-bottom flask or hydrogenation vessel
-
Magnetic stirrer
-
Hydrogenation apparatus (e.g., H-Cube, Parr shaker, or balloon hydrogenation setup)
-
Filtration apparatus
-
Rotary evaporator
-
To a solution of this compound (500 mg, 3.27 mmol) in methanol (7 mL) in a suitable reaction vessel, add 10% Pd/C catalyst (50 mg).
-
The reaction system is then evacuated and backfilled with hydrogen gas three times to ensure an inert atmosphere.
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (e.g., balloon pressure or as specified by the hydrogenation apparatus) at 20 °C for 5 hours.
-
Upon completion of the reaction (which can be monitored by TLC or LC-MS), the mixture is filtered through a pad of diatomaceous earth to remove the Pd/C catalyst.
-
The filter cake is washed with additional methanol (30 mL).
-
The filtrate is concentrated under reduced pressure using a rotary evaporator to afford the target product, 5-methylpyridine-2,3-diamine.
Characterization Data:
-
Appearance: White to pale yellow solid.[3]
-
¹H NMR (MeOD): δ 7.22 (dd, J = 2.0, 0.9 Hz, 1H), 6.81 (dd, J = 2.0, 0.7 Hz, 1H), 2.13 (t, J = 0.7 Hz, 3H).[1][2]
Alternative Reduction Methods
While catalytic hydrogenation is a preferred method, other reducing agents can be employed. These methods may be advantageous in specific contexts, such as on a large scale or when certain functional groups are present.
-
Iron in Acetic Acid: A classical and cost-effective method for nitro group reduction involves the use of iron powder in an acidic medium.[4][5] The reaction is typically carried out by heating the substrate with iron powder in a mixture of ethanol and acetic acid.[5] Work-up involves filtering the iron salts and neutralizing the reaction mixture.
-
Tin(II) Chloride (SnCl₂): Stannous chloride is a mild reducing agent that is effective for the reduction of aromatic nitro groups in the presence of other reducible functionalities.[6] The reaction is often performed in ethanol or ethyl acetate.[7] A common challenge with this method is the work-up, which involves the removal of tin salts, often by precipitation at a specific pH.[8]
-
Sodium Dithionite (Na₂S₂O₄): Also known as sodium hydrosulfite, this reagent offers a metal-free alternative for the reduction of aromatic nitro compounds.[9] The reaction is typically carried out in a mixture of an organic solvent and water.[10] Sodium dithionite is valued for its chemoselectivity and mild reaction conditions.[9][11]
Data Presentation
The following table summarizes the quantitative data for the recommended catalytic hydrogenation protocol.
| Parameter | Value | Reference |
| Starting Material | This compound (500 mg, 3.27 mmol) | [1][2] |
| Catalyst | 10% Pd/C (50 mg) | [1][2] |
| Solvent | Methanol (7 mL) | [1][2] |
| Reaction Temperature | 20 °C | [1][2] |
| Reaction Time | 5 hours | [1][2] |
| Product Yield | 395 mg (98%) | [1][2] |
| Product Molecular Weight | 123.16 g/mol | [1][2] |
Visualizations
Experimental Workflow for Catalytic Hydrogenation
Caption: Workflow for the catalytic hydrogenation of this compound.
Logical Relationship of Reduction Methods
Caption: Overview of methodologies for the reduction of this compound.
References
- 1. 2,3-Diamino-5-methylpyridine | 24638-29-7 [chemicalbook.com]
- 2. 2,3-Diamino-5-methylpyridine CAS#: 24638-29-7 [amp.chemicalbook.com]
- 3. Buy 2,3-Diamino-5-methylpyridine | 24638-29-7 [smolecule.com]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. asianpubs.org [asianpubs.org]
- 11. DNA-Compatible Nitro Reduction and Synthesis of Benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 5-Methyl-3-nitropyridin-2-amine Derivatives in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
While the direct application of 5-Methyl-3-nitropyridin-2-amine in the synthesis of androgen receptor (AR) antagonists is not extensively documented in publicly available literature, its structural analogs, particularly other substituted nitropyridines, are pivotal starting materials and intermediates in the synthesis of a variety of potent and selective kinase inhibitors. This document provides detailed application notes and protocols for the synthesis of bioactive molecules, focusing on Janus kinase 2 (JAK2) inhibitors, derived from a close structural analog, 2-chloro-5-methyl-3-nitropyridine. These protocols and data are of significant interest to researchers in medicinal chemistry and drug discovery.
Introduction to Nitropyridines in Drug Discovery
Nitropyridine derivatives are versatile building blocks in medicinal chemistry. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic substitution reactions, while the amino and methyl groups on related structures offer multiple points for chemical modification. These characteristics make them valuable precursors for constructing complex heterocyclic scaffolds found in many biologically active compounds.[1]
Synthesis of Janus Kinase 2 (JAK2) Inhibitors
A notable application of a 5-methyl-3-nitropyridine derivative is in the synthesis of potent Janus kinase 2 (JAK2) inhibitors.[1] JAK2 is a non-receptor tyrosine kinase that plays a crucial role in signal transduction pathways that are often dysregulated in myeloproliferative neoplasms and other cancers. The following sections detail the synthetic route and associated data for the preparation of these inhibitors.
Table 1: Quantitative Data for Synthesized JAK2 Inhibitors
| Compound ID | Starting Material | Key Reagents | Yield (%) | Purity (%) | Biological Activity (IC₅₀) |
| JAK2 Inhibitor 4 | 2-Chloro-5-methyl-3-nitropyridine | Secondary Amines, Aromatic Amines, DCC | Moderate | >95% | 8.5 - 12.2 µM[1] |
| Sulfamide 6 | 2-Amino-3-methylpyridine | Isomeric starting material leading to sulfamides | Moderate | >95% | Potent JAK2 inhibition[1] |
Note: DCC refers to N,N'-Dicyclohexylcarbodiimide. The yields are reported as "moderate" in the source literature. Purity was confirmed by standard analytical techniques.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of JAK2 inhibitors, adapted from the referenced literature.[1]
Protocol 1: Synthesis of Carboxylic Acid Intermediate (3) from 2-Chloro-5-methyl-3-nitropyridine (2)
-
Oxidation: 2-Chloro-5-methyl-3-nitropyridine (2) is oxidized to the corresponding carboxylic acid.
-
Nucleophilic Substitution: The activated chlorine atom of the resulting carboxylic acid is then substituted by reacting with various secondary amines.
-
Work-up and Purification: The reaction mixture is subjected to an appropriate aqueous work-up, and the crude product is purified by crystallization or column chromatography to yield the carboxylic acid intermediate (3).
Protocol 2: Amide Coupling to Synthesize Final JAK2 Inhibitors (4)
-
Reaction Setup: To a solution of the carboxylic acid intermediate (3) in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide), add an aromatic amine and N,N'-dicyclohexylcarbodiimide (DCC).
-
Reaction Conditions: The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Purification: The dicyclohexylurea byproduct is removed by filtration. The filtrate is then concentrated, and the residue is purified by column chromatography to afford the target JAK2 inhibitors (4).
Visualizing the Synthetic and Signaling Pathways
Synthetic Pathway for JAK2 Inhibitors
The following diagram illustrates the synthetic route from a 5-methyl-3-nitropyridine derivative to the final JAK2 inhibitor compounds.
Caption: Synthetic pathway for JAK2 inhibitors.
JAK/STAT Signaling Pathway
The synthesized compounds inhibit JAK2, a key component of the JAK/STAT signaling pathway, which is crucial for cell growth and differentiation.
Caption: Simplified JAK/STAT signaling pathway.
Experimental Workflow
The general workflow for the synthesis and evaluation of these kinase inhibitors is outlined below.
Caption: General experimental workflow.
Conclusion
While the initial query focused on androgen receptor antagonists, the available scientific literature highlights the significant utility of this compound analogs in the synthesis of kinase inhibitors, particularly for JAK2. The protocols and data presented here provide a valuable resource for researchers engaged in the discovery and development of novel therapeutics for cancer and inflammatory diseases. The versatility of the nitropyridine core suggests that further exploration of its derivatives could lead to the discovery of new inhibitors for a range of biological targets.
References
Application Notes and Protocols for Coupling Reactions with 5-Methyl-3-nitropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—utilizing 5-Methyl-3-nitropyridin-2-amine as a key building block. This versatile scaffold is of significant interest in medicinal chemistry, particularly for the synthesis of kinase inhibitors. The protocols provided are based on established methodologies for structurally and electronically similar aminonitropyridine derivatives and serve as a robust starting point for the synthesis of novel compounds.
Introduction
This compound is a functionalized heterocyclic compound with multiple sites for chemical modification. The pyridine core is a privileged structure in numerous biologically active molecules. The presence of a nitro group at the 3-position and an amino group at the 2-position significantly influences the electronic properties of the pyridine ring, making it a unique substrate for cross-coupling reactions. These reactions are instrumental in the construction of complex molecular architectures from simple precursors, a cornerstone of modern drug discovery. The derivatization of this scaffold is particularly relevant for the development of inhibitors targeting signaling pathways implicated in various diseases, such as the JAK/STAT pathway in cancer and inflammatory disorders.
Application: Synthesis of Janus Kinase (JAK) Inhibitors
The Janus kinase (JAK) family of tyrosine kinases plays a critical role in cytokine signaling through the JAK/STAT pathway. Dysregulation of this pathway is a hallmark of numerous myeloproliferative neoplasms and autoimmune diseases. Consequently, JAK inhibitors have emerged as a significant class of therapeutics. The 2-aminopyridine scaffold is a key pharmacophore in several potent JAK inhibitors. Cross-coupling reactions with this compound or its halogenated derivatives can be employed to synthesize novel analogues for screening as selective JAK2 inhibitors.
Signaling Pathway: The JAK/STAT Cascade
The binding of a cytokine to its receptor induces dimerization and the subsequent activation of receptor-associated JAKs through trans-phosphorylation. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are then phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes involved in cell proliferation, differentiation, and immune response.
Experimental Protocols
Note: The following protocols are generalized based on reactions with structurally similar compounds. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for this compound and its derivatives. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between a halide and an organoboron compound. For the application with this compound, a halogen (Br or I) needs to be introduced to the pyridine ring, typically at the 5- or 6-position. The following protocol is based on the coupling of related bromo-aminopyridines.
Reaction Scheme:
Protocol:
-
Reaction Setup: To a dry Schlenk flask, add the bromo-substituted this compound derivative (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (repeat three times).
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene). Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, an additional ligand.
-
Reaction: Heat the mixture to 85-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 16 | 70-90 |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Toluene | 100 | 12 | 75-95 |
| PdCl₂(dppf) | - | Na₂CO₃ | DMF | 80 | 18 | 65-85 |
| Yields are estimated based on reactions with structurally similar substrates and may vary. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. Similar to the Suzuki coupling, a halogenated derivative of this compound is required as the starting material.
Reaction Scheme:
Protocol:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP or Xantphos, 2-4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv) to a dry Schlenk tube.
-
Reagent Addition: Add the bromo-substituted this compound derivative (1.0 equiv) and the amine coupling partner (1.1-1.3 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Seal the tube and heat the mixture to 80-110 °C with stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite®.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 18 | 60-85 |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 65-90 |
| RuPhos-Pd-G3 | - | LiHMDS | THF | 65 | 16 | 70-95 |
| Yields are estimated based on reactions with structurally similar substrates and may vary. |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a halide and a terminal alkyne, providing access to alkynyl-substituted pyridines. These products are versatile intermediates for further synthetic transformations.
Reaction Scheme:
Protocol:
-
Catalyst Preparation: To a 10 mL round-bottomed flask, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the ligand (e.g., PPh₃, 5.0 mol%), and the copper(I) salt (e.g., CuI, 5.0 mol%).
-
Inert Atmosphere and Solvent: Purge the flask with an inert gas. Add the solvent (e.g., DMF, 2.0 mL) and stir for 30 minutes.
-
Reagent Addition: Add the bromo-substituted this compound derivative (1.0 equiv), the terminal alkyne (1.2 equiv), and the amine base (e.g., Et₃N, 2.0-3.0 equiv).
-
Reaction: Heat the reaction mixture to 100 °C for 3-5 hours, monitoring by TLC.
-
Work-up: After completion, cool the mixture and pour it into water. Extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
| Catalyst | Ligand | Cu(I) Salt | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(CF₃COO)₂ | PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 72-96 |
| PdCl₂(PPh₃)₂ | - | CuI | i-Pr₂NH | THF | 65 | 6 | 70-90 |
| Pd(OAc)₂ | SPhos | CuI | K₂CO₃ | Acetonitrile | 80 | 12 | 65-85 |
| Yields are based on the Sonogashira coupling of 2-amino-3-bromopyridines and may vary for the specified substrate. |
Conclusion
The palladium-catalyzed cross-coupling reactions outlined provide a powerful toolkit for the derivatization of this compound. These methods open avenues for the synthesis of diverse libraries of novel compounds, particularly for targeting protein kinases such as JAK2. The provided protocols, based on well-established literature for analogous compounds, offer a solid foundation for synthetic efforts in drug discovery and development. Researchers are encouraged to optimize the reaction conditions for each specific substrate combination to achieve the best possible outcomes.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methyl-3-nitropyridin-2-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 5-Methyl-3-nitropyridin-2-amine.
Troubleshooting Guide
This guide provides a structured approach to resolving common problems encountered during the synthesis of this compound.
Problem: Low or No Yield of the Desired Product
Possible Causes and Solutions:
-
Incomplete Reaction: The nitration of pyridine derivatives can be sluggish due to the electron-withdrawing nature of the pyridine nitrogen.[1]
-
Solution: Ensure the reaction is stirred for a sufficient amount of time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.
-
-
Improper Temperature Control: Temperature is a critical parameter in the nitration of 2-aminopyridine derivatives. Low temperatures can lead to the formation of N-nitroamine intermediates, while excessively high temperatures can cause decomposition.
-
Solution: Maintain strict temperature control throughout the reaction. For the addition of the nitrating mixture, a temperature of 0-10°C is often recommended. Subsequently, a carefully controlled increase in temperature may be necessary to drive the reaction to completion.[2]
-
-
Moisture in Reagents: The presence of water can deactivate the nitrating agent.
-
Solution: Use anhydrous solvents and ensure that the sulfuric and nitric acids are of high concentration.
-
Problem: Formation of a Mixture of Isomers (3-nitro and 5-nitro)
Possible Causes and Solutions:
-
Reaction Conditions Favoring the Undesired Isomer: The amino group in 2-amino-5-methylpyridine directs nitration to the 3- and 5-positions. The ratio of these isomers is highly dependent on reaction conditions.
-
Solution: To favor the formation of the 3-nitro isomer, it is crucial to carefully control the temperature. A protocol for a similar compound, 2-amino-3-methyl-5-nitropyridine, suggests a gradual increase in temperature, holding it at 35-40°C and then at 50°C.[2] It is generally observed that higher temperatures tend to favor the formation of the 5-nitro isomer in 2-aminopyridine nitrations.[3]
-
-
Inefficient Separation of Isomers: The 3-nitro and 5-nitro isomers can be challenging to separate due to their similar polarities.
Problem: Product Decomposition or Darkening of the Reaction Mixture
Possible Causes and Solutions:
-
Excessively High Reaction Temperature: Pyridine derivatives can be sensitive to high temperatures, especially in strong acidic conditions, leading to decomposition and the formation of dark-colored byproducts.[5]
-
Solution: Do not exceed the recommended reaction temperature. Ensure efficient stirring to prevent localized overheating.
-
-
Strongly Exothermic Reaction: The nitration reaction is highly exothermic.
-
Solution: Add the nitrating agent slowly and in a controlled manner, with efficient cooling, to manage the heat generated during the reaction.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
Q2: How can I minimize the formation of the 5-nitro isomer?
A2: The formation of the 5-nitro isomer is a common side reaction. To favor the 3-nitro product, careful control of the reaction temperature is crucial. A protocol for a similar nitration suggests a gradual warming of the reaction mixture and holding it at specific temperatures (e.g., 35-40°C and then 50°C) to control the regioselectivity.[2]
Q3: What is the best way to purify the final product?
A3: The most common purification method is recrystallization.[2][5] For separating the 3-nitro and 5-nitro isomers of 2-aminopyridine, steam distillation can be effective as the 3-nitro isomer is typically more volatile.[3][4] Column chromatography can also be employed for separation.
Q4: My reaction mixture turned black. What should I do?
A4: A black reaction mixture often indicates decomposition due to excessive heat. While the desired product may still be present, the yield will likely be low and purification will be more challenging. For future experiments, ensure slow, controlled addition of the nitrating agent with efficient cooling and strict adherence to the recommended temperature profile.
Q5: Can I use a different nitrating agent?
A5: While a mixture of concentrated nitric and sulfuric acids is the most common nitrating agent for this reaction, other reagents can be used for the nitration of pyridines. However, the conditions would need to be optimized for the specific substrate. For this particular synthesis, the mixed acid approach is the most documented.
Data Presentation
| Parameter | 2-amino-3-methyl-5-nitropyridine Synthesis[2] | 2-amino-5-nitropyridine Synthesis[6] | 2-Hydroxy-5-methyl-3-nitropyridine Synthesis[5] |
| Starting Material | 2-amino-3-methylpyridine | 2-aminopyridine | 2-amino-5-methylpyridine |
| Nitrating Agent | Fuming HNO₃ / conc. H₂SO₄ | Conc. HNO₃ / conc. H₂SO₄ | Conc. HNO₃ / conc. H₂SO₄ |
| Temperature | 0°C for addition, then 35-50°C | Below 10°C for addition, then 60°C | Maintained at 130°C |
| Reaction Time | Not specified for addition, 30 min at 50°C | 12 hours | Not specified |
| Work-up | Neutralization with ammonia, filtration | Water wash | Poured onto ice, pH adjusted with ammonia |
| Purification | Recrystallization from DMFA | Not specified | Recrystallization from hot water |
| Yield | 35% | 91.67% | Not specified |
Experimental Protocols
Key Experiment: Synthesis of 2-amino-3-methyl-5-nitropyridine (Adapted for this compound)
This protocol is adapted from a reported synthesis of a constitutional isomer and should be optimized for the synthesis of this compound.[2]
Materials:
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2-amino-5-methylpyridine
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Concentrated Sulfuric Acid (H₂SO₄)
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Fuming Nitric Acid (HNO₃)
-
Concentrated Ammonia (NH₃)
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Deionized Water
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Dimethylformamide (DMFA) (for recrystallization)
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-5-methylpyridine (e.g., 5.0 g) in concentrated sulfuric acid (e.g., 24 mL) and cool the mixture to 0°C in an ice bath.
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In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid (e.g., 3.5 mL) to concentrated sulfuric acid (e.g., 3.5 mL) while cooling in an ice bath.
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Slowly add the nitrating mixture dropwise to the solution of 2-amino-5-methylpyridine, ensuring the temperature is maintained below 20°C.
-
After the addition is complete, allow the stirred mixture to gradually warm to 20°C.
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Carefully transfer the reaction mixture in portions to a second flask that is heated to 35-40°C. Caution: Monitor the temperature closely after each addition to prevent it from exceeding 40°C.
-
Once the entire mixture is transferred, continue stirring at 50°C for an additional 30 minutes.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the mixture with concentrated ammonia until a precipitate forms.
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Collect the precipitate by filtration and wash it sequentially with water and 50% aqueous DMFA.
-
Purify the crude product by recrystallization from DMFA to obtain this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for improving the yield of this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Amino-3-methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 3. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
- 4. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar [semanticscholar.org]
- 5. prepchem.com [prepchem.com]
- 6. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
controlling regioselectivity in the synthesis of 5-Methyl-3-nitropyridin-2-amine
Welcome to the technical support center for the synthesis of 5-Methyl-3-nitropyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to controlling regioselectivity in this synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on achieving the desired regioselectivity.
Issue 1: Low Yield of the Desired 3-Nitro Isomer and Formation of the 5-Nitro Isomer
-
Question: My reaction is producing a significant amount of the undesired 5-nitro isomer (2-Amino-5-methyl-5-nitropyridine) and a low yield of the target this compound. How can I improve the regioselectivity?
-
Answer: The nitration of 2-amino-5-methylpyridine is a classic electrophilic aromatic substitution. The amino group is a strong activating group and directs ortho- and para- to itself. In this case, the 3- and 5-positions are activated. While the 5-position is electronically favored (para to the amino group), steric hindrance from the adjacent methyl group at the 5-position can influence the regioselectivity. Furthermore, a phenomenon known as "electric hindrance" can play a significant role. In the strongly acidic conditions of the reaction, the pyridine nitrogen is protonated, creating a positive charge. This can lead to electrostatic repulsion with the incoming nitronium ion (NO₂⁺), favoring substitution at the 3-position, which is further from the ring nitrogen.[1][2] For the nitration of the parent 2-aminopyridine, a regioisomeric ratio of 9:1 (5-nitro:3-nitro) has been reported.[1][2]
To favor the formation of the 3-nitro isomer, consider the following strategies:
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Temperature Control: Carefully control the reaction temperature. Lower temperatures generally favor the kinetic product, which may be the 3-nitro isomer in some cases. Conversely, higher temperatures might favor the thermodynamically more stable 5-nitro isomer. It is recommended to perform the reaction at a low temperature (e.g., 0-5 °C) during the addition of the nitrating agent and then allow the reaction to proceed at a controlled, slightly elevated temperature.
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Slow Addition of Nitrating Agent: Add the nitrating mixture (typically a mixture of concentrated nitric and sulfuric acids) dropwise to the solution of 2-amino-5-methylpyridine in sulfuric acid. This maintains a low concentration of the nitrating agent, which can improve selectivity.
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Choice of Nitrating Agent: While mixed acid is common, other nitrating agents could be explored to alter the regioselectivity. However, for this specific substrate, mixed acid is the most reported method.
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Issue 2: Difficulty in Separating the 3-Nitro and 5-Nitro Isomers
-
Question: I have a mixture of the 3-nitro and 5-nitro isomers. What are the best methods for their separation?
-
Answer: Separating these isomers can be challenging due to their similar polarities. Here are a few techniques that can be employed:
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Fractional Crystallization: This is often the first method to try. The solubility of the two isomers may differ sufficiently in a particular solvent system to allow for their separation through careful, repeated crystallizations. Experiment with different solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane).
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Steam Distillation: For the parent compounds, 2-amino-3-nitropyridine and 2-amino-5-nitropyridine, steam distillation has been used for separation.[1] The 3-nitro isomer is typically more volatile. This method could potentially be adapted for the methylated analogs.
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Column Chromatography: While potentially laborious, column chromatography on silica gel can be an effective method for separating the isomers. A gradient elution with a solvent system such as hexane/ethyl acetate or dichloromethane/methanol is a good starting point. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system beforehand.
-
High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, reverse-phase HPLC can be a powerful tool for separating isomers.
-
Issue 3: Incomplete Reaction or No Reaction
-
Question: My reaction is not proceeding to completion, or I am recovering unreacted starting material. What could be the cause?
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Answer: Incomplete nitration of pyridines can occur for several reasons:
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Insufficiently Strong Nitrating Conditions: Pyridine rings are electron-deficient and generally require strong acidic conditions for nitration. Ensure that your nitric and sulfuric acids are concentrated and of high purity.
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Low Reaction Temperature: While low temperatures are used to control regioselectivity during addition, the overall reaction may require a higher temperature to proceed to completion. After the initial addition, gradually warming the reaction mixture may be necessary.
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Reaction Time: The reaction may simply need more time to go to completion. Monitor the reaction progress by TLC until the starting material spot is no longer visible.
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Issue 4: Formation of Dark-Colored Byproducts
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Question: My reaction mixture is turning dark brown or black, and I am getting a low yield of a tarry product. What is causing this?
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Answer: The formation of dark-colored byproducts is often due to oxidation or other side reactions, which can be exacerbated by:
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High Reaction Temperatures: Nitration reactions are highly exothermic. If the temperature is not carefully controlled, it can lead to runaway reactions and decomposition of the starting material and product.
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Incorrect Stoichiometry: Using a large excess of the nitrating agent can lead to over-nitration or oxidation.
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Impurities in the Starting Material: Impurities in the 2-amino-5-methylpyridine can lead to side reactions. Ensure your starting material is pure before beginning the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the nitration of 2-amino-5-methylpyridine?
A1: The amino group at the 2-position strongly directs nitration to the 3- and 5-positions. While the 5-position is electronically favored (para to the amino group), steric hindrance from the methyl group at position 5 and "electric hindrance" from the protonated pyridine nitrogen can favor substitution at the 3-position.[1][2] For the parent 2-aminopyridine, the ratio of 5-nitro to 3-nitro isomer is reported to be approximately 9:1.[1][2] The presence of the methyl group at the 5-position in your substrate would be expected to further disfavor nitration at the adjacent 5-position, thus potentially increasing the proportion of the desired 3-nitro isomer.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a suitable solvent system, such as ethyl acetate/hexane or dichloromethane/methanol, to separate the starting material, the desired 3-nitro product, and the 5-nitro byproduct. The spots can be visualized under a UV lamp.
Q3: How can I distinguish between the this compound and the 2-Amino-5-methyl-5-nitropyridine isomer using NMR?
Data Presentation
While specific quantitative data for the nitration of 2-amino-5-methylpyridine under various conditions is not extensively available in the public literature, the following table summarizes the key factors influencing regioselectivity based on general principles of pyridine nitration.
| Reaction Condition | Effect on Regioselectivity (Favoring 3-Nitro Isomer) | Rationale |
| Temperature | Lower temperatures during addition may improve selectivity. | May favor the kinetically controlled product. |
| Rate of Addition | Slow, dropwise addition is recommended. | Maintains a low concentration of the nitrating agent. |
| Nitrating Agent | Mixed acid (HNO₃/H₂SO₄) is standard. | Provides the necessary electrophilicity for the reaction. |
| Solvent | Concentrated H₂SO₄ is the typical solvent. | Protonates the pyridine nitrogen and facilitates the reaction. |
Experimental Protocols
The following is a general experimental protocol for the synthesis of this compound, adapted from procedures for similar compounds. Note: This protocol should be optimized for your specific laboratory conditions and safety procedures.
Materials:
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2-amino-5-methylpyridine
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Concentrated sulfuric acid (98%)
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Concentrated nitric acid (70%)
-
Ice
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Saturated sodium bicarbonate solution
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Suitable solvent for extraction (e.g., ethyl acetate)
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Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 2-amino-5-methylpyridine to concentrated sulfuric acid while cooling in an ice bath. Stir until all the solid has dissolved.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, again while cooling in an ice bath.
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Slowly add the nitrating mixture dropwise to the solution of 2-amino-5-methylpyridine from the dropping funnel, maintaining the reaction temperature between 0 and 5 °C.
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After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the progress by TLC.
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Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate) multiple times.
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Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by fractional crystallization, column chromatography, or steam distillation to separate the isomers.
Visualization
Troubleshooting Workflow for Regioselectivity Issues
The following diagram illustrates a logical workflow for troubleshooting problems related to poor regioselectivity in the synthesis of this compound.
References
Technical Support Center: Purification of 5-Methyl-3-nitropyridin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-Methyl-3-nitropyridin-2-amine via recrystallization.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving in the hot solvent. What should I do?
A1: This issue typically arises from using an inappropriate or insufficient volume of solvent.
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Solvent Choice: this compound is soluble in organic solvents like Dimethylformamide (DMFA), and generally insoluble in water.[1][2] For pyridine derivatives, ethanol, methanol, or toluene can also be effective.[3] It is recommended to perform a small-scale solvent screen to find the ideal solvent.
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Solvent Volume: Ensure you are adding the solvent in small portions to the heated crude product, allowing time for dissolution between additions.[4] A common mistake is not giving the solid enough time to dissolve, leading to the addition of excess solvent.[4]
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Temperature: Make sure the solvent is heated to its boiling point to maximize the solubility of your compound.[5]
Q2: My compound "oiled out" as a liquid instead of forming crystals upon cooling. How can I fix this?
A2: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point, often due to high impurity levels or rapid cooling.[5][6][7]
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Reheat and Dilute: Reheat the mixture until the oil completely redissolves. Add a small amount of additional hot solvent to prevent the solution from being oversaturated, and then allow it to cool much more slowly.[5][6][7]
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Slow Cooling: Let the hot solution cool to room temperature on a surface that doesn't draw heat away too quickly (e.g., on a wooden block or paper towels), and only then move it to an ice bath.[7] Very slow cooling favors crystal formation over oiling.[6]
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Change Solvents: If the problem persists, the chosen solvent may not be appropriate. Consider trying a different solvent or a mixed solvent system.[5]
Q3: No crystals have formed even after the solution has cooled completely. What is the next step?
A3: A lack of crystal formation is often due to either using too much solvent or the solution being supersaturated.[6]
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Induce Crystallization:
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Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.[6][7] This creates microscopic scratches that can serve as nucleation sites for crystal growth.
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Seed Crystals: If available, add a tiny crystal of pure this compound to the solution to initiate crystallization.[7]
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Further Cooling: If scratching or seeding doesn't work, try cooling the flask in a colder bath (e.g., a salt-ice bath).[6][8]
-
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[6][7] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the compound, and then attempt the cooling and crystallization process again.[6][7]
Q4: The yield of my recrystallized product is very low. How can I improve recovery?
A4: A low yield can result from several factors during the process.[5][7]
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Excess Solvent: Using the minimum amount of hot solvent necessary for dissolution is crucial.[5] Using too much will keep a significant portion of your product dissolved in the mother liquor even after cooling.[5][7]
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Incomplete Crystallization: Ensure the solution is cooled sufficiently. After reaching room temperature, placing the flask in an ice bath for an extended period can maximize crystal formation.[5]
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Washing Losses: When washing the collected crystals, always use a minimal amount of ice-cold solvent.[5] Using warm solvent will dissolve some of your purified product.[5]
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Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, the product might have crystallized prematurely in the funnel.[5][8] To prevent this, use a stemless funnel, pre-heat the filtration apparatus, and keep the solution hot.[8]
Q5: The recrystallized this compound is still colored. How can I remove colored impurities?
A5: If your product has a persistent color (the pure compound is a light yellow to yellow crystal), it may be due to highly colored impurities.[9]
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Activated Charcoal: You can try a decolorization step. After dissolving the crude product in the hot solvent, remove it from the heat and add a very small amount of activated charcoal. Swirl the mixture for a few minutes and then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.[3][7] Be aware that using too much charcoal can also adsorb your product and reduce the yield.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Citations |
| Molecular Formula | C₆H₇N₃O₂ | [1][10][11] |
| Molecular Weight | 153.14 g/mol | [10][11] |
| Appearance | Light yellow to yellow crystalline powder | [1][9] |
| Melting Point | 189.0 - 193.0 °C | [9] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DMFA), acids, and alkalis. | [1][2] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general methodology. The optimal solvent and volumes should be determined on a small scale first.
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Solvent Selection: Place a small amount of the crude this compound into several test tubes. Add a few drops of different potential solvents (e.g., DMFA, ethanol, methanol, toluene) to each tube.[1][2][3] Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but show low solubility at room temperature.[3]
-
Dissolution: Transfer the crude product to an Erlenmeyer flask. Add a boiling chip and the chosen solvent. Heat the mixture to a gentle boil while stirring. Add more solvent in small portions until the solid just dissolves. Avoid adding a large excess of solvent.[4][8]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal.[3] Reheat the solution to boiling for a few minutes.
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Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot filtration. Preheat a stemless funnel and a clean receiving flask to prevent premature crystallization.[8] Filter the hot solution quickly.
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Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[7] Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.[5]
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Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[5]
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Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.[5]
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Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass and allow them to air dry completely or place them in a desiccator.[3]
Visualizations
Caption: A workflow for the recrystallization of this compound.
References
- 1. chembk.com [chembk.com]
- 2. 2-Amino-3-methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. benchchem.com [benchchem.com]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. This compound | 7598-26-7 | TCI EUROPE N.V. [tcichemicals.com]
- 10. 2-Amino-3-methyl-5-nitropyridine | C6H7N3O2 | CID 2734446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound - CAS:7598-26-7 - Sunway Pharm Ltd [3wpharm.com]
Technical Support Center: Synthesis of 5-Methyl-3-nitropyridin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methyl-3-nitropyridin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and well-documented method is the nitration of 2-amino-3-methylpyridine (also known as 3-methyl-pyridin-2-ylamine) using a mixture of fuming nitric acid and concentrated sulfuric acid.[1] This electrophilic aromatic substitution reaction introduces a nitro group onto the pyridine ring.
Q2: What are the critical parameters to control during the synthesis?
A2: Temperature control is the most critical parameter. The reaction is highly exothermic, and maintaining a low temperature, especially during the addition of the nitrating mixture, is crucial to minimize the formation of side products.[1] The concentration of the nitrating agents and the reaction time also play significant roles in the yield and purity of the final product.
Q3: What are the expected yield and purity of this compound?
A3: The reported yield for this synthesis is typically around 35%.[1] The purity of the crude product can vary significantly depending on the control of reaction conditions. A purity of >98% can often be achieved after purification by recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure the reaction is stirred efficiently to ensure proper mixing of reactants. - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. |
| Loss of Product During Work-up | - Ensure the pH is carefully adjusted during neutralization to maximize the precipitation of the product. - Use ice-cold water for washing the precipitate to minimize its solubility. |
| Side Reaction Formation | - Strictly control the reaction temperature, keeping it below the recommended limits at each stage.[1] - Add the nitrating mixture slowly and dropwise to prevent localized overheating. |
Problem 2: Presence of Significant Impurities in the Crude Product
| Observed Impurity | Likely Cause | Suggested Action |
| Isomeric Impurity (e.g., 2-amino-3-methyl-6-nitropyridine) | Nitration at an alternative position on the pyridine ring. This is a common side reaction in the nitration of aminopyridines. | - Optimize reaction temperature; lower temperatures generally favor the desired isomer. - Purify the crude product using fractional recrystallization. Experiment with different solvent systems (e.g., ethanol, isopropanol, or mixtures with water) to achieve selective crystallization. |
| Dinitrated Byproducts | Excessive nitrating agent or elevated reaction temperatures. | - Use the stoichiometric amount of the nitrating agent. - Maintain strict temperature control throughout the reaction. |
| Unreacted Starting Material | Incomplete reaction. | - Increase the reaction time or slightly elevate the temperature in the final stage of the reaction, while monitoring for the formation of other impurities. |
| Dark, Tarry Substance | Decomposition of starting material or product due to high temperatures or strong oxidizing conditions. | - Ensure the temperature does not exceed the recommended limits. - Use high-purity starting materials and reagents. |
Data Presentation
The following table summarizes the key quantitative data related to the synthesis.
| Parameter | Value | Reference |
| Starting Material | 2-Amino-3-methylpyridine | [1] |
| Reagents | Fuming Nitric Acid, Concentrated Sulfuric Acid | [1] |
| Reaction Temperature | 0°C to 50°C (in stages) | [1] |
| Typical Yield | ~35% | [1] |
| Purity after Recrystallization | >98% | |
| Melting Point | 189.0 to 193.0 °C |
Experimental Protocols
Synthesis of this compound [1]
-
Dissolve 2-amino-3-methylpyridine (1 equivalent) in concentrated sulfuric acid at 0°C with stirring.
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In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid at 0°C.
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Add the nitrating mixture dropwise to the solution of 2-amino-3-methylpyridine, ensuring the temperature is maintained below 20°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50°C for a specified time, monitoring the reaction by TLC.
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Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture with a base (e.g., concentrated ammonia solution) until the product precipitates.
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Filter the precipitate, wash with cold water, and dry.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).
Visualizations
Below are diagrams illustrating key aspects of the synthesis and troubleshooting process.
Caption: A flowchart of the synthesis process for this compound.
Caption: A troubleshooting guide for addressing low product yield.
Caption: The main synthetic pathway and a significant side reaction.
References
Technical Support Center: Formation of Nitramine Byproducts in Aminopyridine Nitration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the formation of nitramine byproducts during the nitration of aminopyridines.
Frequently Asked Questions (FAQs)
Q1: What is the primary nitramine byproduct formed during the nitration of 2-aminopyridine?
A1: The primary nitramine byproduct is 2-nitraminopyridine. This compound is formed by the electrophilic attack of the nitronium ion (NO₂⁺) on the exocyclic amino group rather than the pyridine ring.
Q2: Under what conditions is the formation of 2-nitraminopyridine favored?
A2: The formation of 2-nitraminopyridine is kinetically favored, particularly at lower temperatures (typically below 40°C).[1] When nitric acid is added to a chilled solution of 2-aminopyridine in concentrated sulfuric acid, 2-nitraminopyridine is the main product.[1]
Q3: What are the thermodynamically favored products of 2-aminopyridine nitration?
A3: The thermodynamically favored products are the ring-nitrated isomers: 2-amino-5-nitropyridine and 2-amino-3-nitropyridine.[1] Their formation is favored at higher temperatures (50°C or higher), often through the rearrangement of the initially formed 2-nitraminopyridine.[1]
Q4: Is the rearrangement of 2-nitraminopyridine to amino-nitropyridines an intramolecular or intermolecular process?
A4: In a strong acidic medium like sulfuric acid, the rearrangement of 2-nitraminopyridine to 2-amino-3-nitropyridine and 2-amino-5-nitropyridine is an intermolecular process.[1][2] This involves the protonation of the nitramino group, followed by dissociation into a 2-aminopyridinium ion and a nitronium ion, which then re-reacts to nitrate the aromatic ring.[1]
Q5: What is the typical ratio of the ring-nitrated isomers, 2-amino-5-nitropyridine and 2-amino-3-nitropyridine?
A5: In direct nitration or the acid-catalyzed rearrangement of 2-nitraminopyridine, the 2-amino-5-nitropyridine isomer is the major product, with a typical product ratio of 9:1 by weight over the 2-amino-3-nitropyridine isomer.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the nitration of aminopyridines.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| High yield of 2-nitraminopyridine byproduct, low yield of desired ring-nitrated product. | Reaction temperature is too low. The formation of 2-nitraminopyridine is kinetically favored at lower temperatures. | Increase the reaction temperature to 50°C or higher to promote the rearrangement of the nitramine to the thermodynamically favored ring-nitrated products.[1] |
| Insufficient reaction time for rearrangement. The conversion of the nitramine to the ring-nitrated products requires time. | After the initial nitration, ensure a sufficient holding time at the elevated temperature to allow for the complete rearrangement. Monitor the reaction progress by TLC or HPLC. | |
| Low overall yield of all products (starting material consumed). | Decomposition of reactants or products. Aminopyridines and their nitro derivatives can be sensitive to harsh nitrating conditions. | Ensure slow, controlled addition of the nitrating agent while maintaining the recommended temperature. Consider using a milder nitrating agent if decomposition is severe. |
| Incorrect work-up procedure. The nitramine byproduct is amphoteric and soluble in both acids and bases.[1] | During work-up, carefully adjust the pH to the isoelectric point to ensure precipitation of the desired product. Avoid strongly acidic or basic conditions during extraction if the nitramine is the desired product. | |
| Inconsistent product ratios (5-nitro vs. 3-nitro isomers). | Fluctuations in reaction temperature. Temperature can influence the regioselectivity of the ring nitration. | Maintain strict temperature control throughout the reaction. Use a reliable temperature controller and an appropriate cooling/heating bath. |
| Changes in acid concentration. The acidity of the medium can affect the reactivity of the pyridine ring and the nitrating species. | Use a consistent source and concentration of sulfuric acid. Be aware that the addition of nitric acid and the consumption of reactants can alter the overall acid concentration. | |
| Difficulty in separating 2-nitraminopyridine from the ring-nitrated products. | Similar polarities of the compounds. | Utilize steam distillation, as 2-amino-3-nitropyridine is volatile due to intramolecular hydrogen bonding.[1] For non-volatile products, column chromatography with a suitable solvent system (e.g., hexane and ethyl acetate) is effective. |
Data Presentation
Table 1: Product Distribution in 2-Aminopyridine Nitration under Different Conditions
| Reaction Condition | Major Product(s) | Approximate Yield/Ratio | Reference |
| Nitric acid in conc. H₂SO₄, < 40°C | 2-Nitraminopyridine | Kinetically controlled product | [1] |
| 2-Nitraminopyridine in H₂SO₄, ≥ 50°C | 2-Amino-5-nitropyridine and 2-Amino-3-nitropyridine | 9:1 ratio | [1] |
| Thermolysis of 2-nitraminopyridine in chlorobenzene, 132°C | 2-Amino-3-nitropyridine and 2-Amino-5-nitropyridine | 40% and 26% respectively (ratio inverted) | [1] |
| Photolysis of 2-nitraminopyridine in methanol | 2-Amino-3-nitropyridine and 2-Amino-5-nitropyridine | 6.26:1 ratio |
Experimental Protocols
Protocol 1: Synthesis of 2-Nitraminopyridine (Kinetic Product)
-
Preparation: In a flask equipped with a stirrer and a thermometer, dissolve 2-aminopyridine in concentrated sulfuric acid (e.g., a 10% solution).[1]
-
Cooling: Cool the solution in an ice-salt bath to maintain a temperature below 0°C.
-
Nitration: Slowly add a stoichiometric amount of fuming nitric acid dropwise to the cooled solution, ensuring the temperature does not rise above 0°C.
-
Reaction: Stir the mixture at this temperature for 1-2 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The 2-nitraminopyridine will precipitate.
-
Isolation: Collect the precipitate by filtration, wash with cold water until the washings are neutral, and dry under vacuum.
Protocol 2: Synthesis of 2-Amino-5-nitropyridine and 2-Amino-3-nitropyridine (Thermodynamic Products)
-
Nitramine Formation: Prepare 2-nitraminopyridine as described in Protocol 1.
-
Rearrangement: Dissolve the isolated 2-nitraminopyridine in concentrated sulfuric acid and heat the solution to 50-60°C.[1]
-
Reaction Monitoring: Monitor the progress of the rearrangement by TLC or HPLC until the starting nitramine is consumed.
-
Work-up: Cool the reaction mixture and pour it onto crushed ice.
-
Neutralization: Carefully neutralize the solution with a base (e.g., sodium carbonate or ammonia solution) to precipitate the amino-nitropyridine isomers.
-
Separation:
-
Steam Distillation: Separate the volatile 2-amino-3-nitropyridine from the non-volatile 2-amino-5-nitropyridine.[1]
-
Column Chromatography: Alternatively, separate the isomers using silica gel column chromatography with an appropriate eluent system.
-
Protocol 3: Analytical HPLC Method for Reaction Monitoring
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm or 330 nm).
-
Injection Volume: 10 µL.
-
Note: This is a general starting point; the method should be optimized for the specific instrument and separation requirements.
Mandatory Visualization
Caption: Reaction pathway for the nitration of 2-aminopyridine.
Caption: Troubleshooting workflow for high nitramine byproduct yield.
References
Technical Support Center: Optimization of the Sandmeyer Reaction for 5-Methyl-3-nitropyridin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Sandmeyer reaction of 5-Methyl-3-nitropyridin-2-amine. The information is designed to address specific experimental challenges and optimize reaction conditions for this electron-deficient heterocyclic amine.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges when performing a Sandmeyer reaction on this compound?
The primary challenges arise from the electronic properties of the substrate. The presence of a nitro group, a strong electron-withdrawing group, deactivates the pyridine ring, which can affect the stability of the diazonium salt intermediate. Furthermore, the pyridine nitrogen can be protonated under the acidic conditions of the reaction, which can complicate the diazotization process.[1] Careful control of temperature and acid concentration is therefore critical to prevent unwanted side reactions and decomposition of the diazonium salt.[2]
Q2: What is the optimal temperature for the diazotization of this compound?
For most Sandmeyer reactions, the diazotization step should be carried out at a low temperature, typically between 0 and 5 °C.[3] This is crucial for preventing the premature decomposition of the thermally unstable diazonium salt. The subsequent reaction with the copper(I) salt may require gentle warming, but this should be carefully controlled to minimize the formation of byproducts.[4]
Q3: Which acid and nitrite source are recommended for this reaction?
Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are commonly used for the in situ generation of nitrous acid from sodium nitrite (NaNO₂).[5] For electron-deficient substrates like this compound, using a slight excess of acid can help to ensure complete diazotization. In some cases, organic nitrites such as tert-butyl nitrite or isoamyl nitrite are used in organic solvents, which can offer milder reaction conditions.[4]
Q4: What is the role of the copper(I) catalyst, and can I use other catalysts?
The copper(I) salt (e.g., CuCl, CuBr) is a key catalyst in the Sandmeyer reaction. It facilitates the transfer of the halide to the aryl radical intermediate that is formed from the diazonium salt.[6] While copper(I) is the most common and effective catalyst, other transition metals have been explored. For iodination reactions, a copper catalyst is often not required, and potassium iodide can be used directly.[7]
Q5: My reaction is giving a very low yield. What are the possible causes?
Low yields in a Sandmeyer reaction can be attributed to several factors:
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Incomplete diazotization: Ensure that the reaction between the amine and nitrous acid has gone to completion. You can test for the presence of excess nitrous acid using starch-iodide paper.[8]
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Decomposition of the diazonium salt: This can occur if the temperature is not kept sufficiently low during the diazotization and coupling steps.
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Side reactions: The formation of phenols (from reaction with water) and biaryl compounds are common side reactions that can reduce the yield of the desired product.[6]
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Impure reagents: The purity of the starting material, amine, and the copper(I) salt is important for a successful reaction.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no product formation | Incomplete diazotization. | - Ensure the reaction temperature is maintained between 0-5 °C. - Use a slight excess of sodium nitrite and acid. - Test for excess nitrous acid with starch-iodide paper to confirm the completion of the reaction.[8] |
| Decomposition of the diazonium salt. | - Maintain a low temperature throughout the diazotization and addition to the copper salt solution. - Use the diazonium salt immediately after its formation. | |
| Inactive catalyst. | - Use freshly prepared or purified copper(I) halide. - Ensure the catalyst is not oxidized to copper(II). | |
| Formation of a dark, tarry substance | Polymerization or decomposition of the diazonium salt. | - Lower the reaction temperature. - Ensure efficient stirring to prevent localized overheating. - Consider using a different solvent or acid. |
| Significant formation of phenol byproduct | Reaction of the diazonium salt with water. | - Minimize the amount of water in the reaction mixture, if possible. - Work at the lowest possible temperature. - Add the diazonium salt solution to the copper halide solution, rather than the reverse. |
| Inconsistent results | Variability in reagent quality. | - Use reagents from a reliable source and check their purity. - Ensure the sodium nitrite is dry and free-flowing. |
| Poor temperature control. | - Use an ice/salt bath for better temperature regulation. - Monitor the internal reaction temperature closely. |
Experimental Protocols
Protocol 1: General Procedure for Sandmeyer Chlorination
This protocol is a general guideline and should be optimized for the specific substrate, this compound.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
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Sodium Nitrite (NaNO₂)
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Copper(I) Chloride (CuCl)
-
Ice
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Starch-iodide paper
-
Standard laboratory glassware
Procedure:
-
Diazotization:
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In a flask, dissolve this compound in concentrated HCl. The mixture may need to be cooled to facilitate dissolution and prevent overheating.
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Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
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Prepare a solution of NaNO₂ in cold water.
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Slowly add the NaNO₂ solution dropwise to the amine solution, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue stirring for an additional 30 minutes at 0-5 °C.
-
Check for the presence of excess nitrous acid using starch-iodide paper. A blue-black color indicates the completion of diazotization.[8]
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution or suspension of CuCl in concentrated HCl. Cool this mixture to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring.
-
A vigorous evolution of nitrogen gas should be observed.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Data Presentation
The following table summarizes typical reaction conditions and reported yields for Sandmeyer reactions on substrates structurally similar to this compound. This data can serve as a starting point for optimization.
| Substrate | Reagents | Temperature (°C) | Yield (%) | Reference |
| 2-Amino-3-cyanopyridine | t-BuONO, CuCl₂ | 65 | 45 | [4] |
| 2-Amino-3-nitropyridine | NaNO₂, HCl, CuCl | 0-5 then RT | ~60 | Analogous to[9] |
| 4-Aminopyridine-3-sulfonic acid | NaNO₂, HCl | 0-5 | Not Isolated | [3] |
| 2-Aminothiazole | n-butyl nitrite, CuBr | 60 | 46 | [4] |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the Sandmeyer reaction.
Troubleshooting Logic
Caption: A logical guide for troubleshooting low yields.
References
- 1. Flow Hydrodediazoniation of Aromatic Heterocycles | MDPI [mdpi.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diazotisation [organic-chemistry.org]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Methyl-3-nitropyridin-2-amine
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 5-Methyl-3-nitropyridin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Depending on the synthetic route, common impurities may include unreacted starting materials (e.g., 2-amino-5-methylpyridine), isomeric byproducts (e.g., other nitrated isomers of 2-amino-5-methylpyridine), over-nitrated products, and residual reagents such as sulfuric acid and nitric acid.
Q2: What is the general stability of this compound during purification?
A2: this compound is a relatively stable compound. However, prolonged exposure to strong acids or high temperatures should be avoided to prevent potential degradation.
Q3: How can I monitor the purity of my sample during the purification process?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of purification. High-Performance Liquid Chromatography (HPLC) can provide more accurate quantitative data on the purity of the final product.
Q4: My purified this compound is still colored (yellowish). Is this normal?
A4: this compound is typically a light yellow to yellow crystalline powder.[1][2] A persistent deep yellow or brownish color may indicate the presence of residual nitro-aromatic impurities or degradation products.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Troubleshooting Steps |
| The compound does not dissolve in the chosen solvent, even at high temperatures. | The solvent is not polar enough. | - Select a more polar solvent. Ethanol, methanol, or mixtures with water can be effective. - For highly impure samples, a solvent pair (one in which the compound is soluble and one in which it is insoluble) may be necessary. |
| The compound "oils out" instead of forming crystals upon cooling. | - The solution is supersaturated. - The cooling rate is too fast. - The presence of impurities is inhibiting crystallization. | - Add a small amount of the hot solvent to the oiled-out mixture and reheat until a clear solution is formed. - Allow the solution to cool more slowly. - Try scratching the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of pure this compound. |
| Poor recovery of the purified product. | - Too much solvent was used for recrystallization. - The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent required to dissolve the crude product. - Cool the solution in an ice bath to maximize crystal precipitation. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| The purity of the product does not improve significantly after recrystallization. | The impurities have similar solubility to the desired compound in the chosen solvent. | - Try a different recrystallization solvent or solvent system. - Consider performing a second recrystallization. - If impurities persist, column chromatography may be necessary. |
Column Chromatography
| Problem | Possible Cause | Troubleshooting Steps |
| The compound does not move from the baseline on the TLC plate. | The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system, or add methanol to a dichloromethane mobile phase). |
| The compound streaks or "tails" on the TLC plate and the column. | The compound is interacting strongly with the acidic silica gel. | - Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to the mobile phase to neutralize the acidic sites on the silica gel. |
| Poor separation between the desired compound and impurities. | The polarity difference between the compound and impurities is small. | - Use a shallower solvent gradient during elution. - Try a different stationary phase, such as alumina or a functionalized silica gel. - Consider using a longer column for better resolution. |
| Low recovery of the compound from the column. | The compound is irreversibly adsorbed onto the silica gel. | - This can happen with very polar amines on silica. Ensure a basic modifier is used in the eluent. If recovery is still low, consider using a less acidic stationary phase like alumina or a reversed-phase column. |
Data Presentation
Table 1: Illustrative Purity and Yield Data for Purification Methods
| Purification Method | Starting Purity (Crude) | Final Purity (Illustrative) | Typical Yield (Illustrative) | Key Considerations |
| Recrystallization | 85-90% | 95-98% | 70-85% | Dependent on the nature of impurities and choice of solvent. |
| Column Chromatography (Silica Gel) | 85-90% | >99% | 60-80% | Effective for removing closely related impurities. Yield can be lower due to potential adsorption. |
Note: The data presented in this table are illustrative and can vary based on the specific experimental conditions and the nature of the impurities in the crude sample.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, and water) to find a suitable solvent or solvent pair. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the solvent dropwise until a clear solution is obtained at the boiling point of the solvent.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Column Chromatography of this compound
-
TLC Analysis: Develop a suitable mobile phase for column chromatography using TLC. A good mobile phase will give the desired compound an Rf value of approximately 0.2-0.4 and show good separation from impurities. A common mobile phase for this type of compound is a mixture of hexane and ethyl acetate, or dichloromethane and methanol.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry silica gel with the adsorbed compound to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, starting with a less polar mixture and gradually increasing the polarity (gradient elution) if necessary.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
References
effect of temperature on the nitration of 2-amino-5-methylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of 2-amino-5-methylpyridine. Particular emphasis is placed on the critical role of temperature in determining reaction outcomes.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the nitration of 2-amino-5-methylpyridine, with a focus on temperature-related problems.
Q1: My reaction mixture turned dark brown or black with vigorous gas evolution. What is happening and what should I do?
A1: This likely indicates a runaway reaction, characterized by the excessive oxidation of the starting material. The amino group makes the pyridine ring highly susceptible to oxidation by nitric acid, a process that is exacerbated at elevated temperatures.
-
Immediate Action: If it is safe to do so, immediately immerse the reaction flask in a large ice-salt bath to rapidly cool the mixture. If the reaction becomes uncontrollable, evacuate the area and follow your laboratory's emergency procedures.
-
Prevention:
-
Maintain a consistently low reaction temperature, ideally between -5°C and 0°C.
-
Ensure slow, dropwise addition of the nitrating agent with vigorous stirring to promote even heat dissipation.
-
Continuously monitor the internal temperature of the reaction.
-
Q2: The yield of my desired nitrated product is significantly lower than expected. What are the likely causes?
A2: Low yields can stem from several factors, many of which are temperature-dependent:
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Incomplete Reaction: The reaction time may be insufficient, or the temperature might be too low, slowing the reaction rate.
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Side Reactions: Uncontrolled temperature increases can lead to the formation of undesired byproducts, including oxidized species and polynitrated compounds.
-
Product Loss During Workup: The product might be partially soluble in the aqueous phase during quenching and washing.
-
To Improve Yield:
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Strictly control the temperature to minimize side reactions.
-
During workup, ensure the product fully precipitates by pouring the reaction mixture over a sufficient amount of crushed ice. Washing the precipitate with cold water can minimize solubility losses.
-
Q3: I am observing the formation of multiple isomers. How can I improve the regioselectivity?
A3: The formation of multiple isomers is a common challenge in the nitration of substituted pyridines. While the directing effects of the amino and methyl groups influence the position of nitration, temperature fluctuations can significantly impact the selectivity. At lower temperatures (below 40°C), the kinetic product, 2-nitramino-5-methylpyridine, may be formed. At higher temperatures, this can rearrange to the thermodynamic C-nitro products.[1]
-
Troubleshooting Steps:
-
Precise Temperature Control: Maintaining a stable, low temperature is crucial for enhancing the selectivity towards the desired isomer.
-
Protecting Groups: Consider protecting the highly activating amino group as an acetamide before nitration. This can modulate its directing effect and lead to a cleaner reaction. The protecting group can be removed in a subsequent step.
-
Q4: The product is not precipitating after pouring the reaction mixture onto ice. What should I do?
A4: This could be due to several reasons:
-
Insufficient Product Formation: The reaction may not have proceeded as expected.
-
Product Solubility: The product may be more soluble in the acidic aqueous solution than anticipated.
-
Insufficient Quenching: Not enough ice was used, and the solution is not cold enough to induce precipitation.
-
Troubleshooting Steps:
-
Carefully neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) while keeping the mixture cold in an ice bath. The neutral product should be less soluble and precipitate out. Be cautious as neutralization is an exothermic process.
-
If the product still does not precipitate, it may be necessary to extract the aqueous solution with a suitable organic solvent.
-
Data Presentation
| Reaction Temperature (°C) | Major Product(s) | Minor Product(s) | Expected Observations |
| -10 to 0 | 2-Nitramino-5-methylpyridine (Kinetic Product) | 2-Amino-5-methyl-x-nitropyridine isomers | Cleaner reaction with potentially higher selectivity for the N-nitro product. |
| 20 to 40 | 2-Amino-5-methyl-3-nitropyridine and 2-Amino-5-methyl-6-nitropyridine | 2-Nitramino-5-methylpyridine | A mixture of N-nitro and C-nitro products is likely. |
| 50 to 70 | 2-Amino-5-methyl-3-nitropyridine and 2-Amino-5-methyl-6-nitropyridine (Thermodynamic Products) | Polynitrated byproducts, oxidation products | Increased formation of C-nitro isomers due to rearrangement of the nitramine. Potential for increased byproduct formation. |
| > 80 | Complex mixture of isomers, polynitrated compounds, and oxidation products. | Desired product may be a minor component. | Significant decomposition and formation of dark-colored byproducts. Low yield of desired product. |
Experimental Protocols
The following is a generalized protocol for the nitration of 2-amino-5-methylpyridine, based on established procedures for analogous compounds.[2][3] This protocol should be optimized for specific laboratory conditions and scales.
1. Preparation of the Nitrating Mixture (Mixed Acid)
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In a clean, dry flask, add the calculated volume of concentrated sulfuric acid.
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Cool the sulfuric acid in an ice-salt bath to below 0°C.
-
Slowly, and with constant stirring, add the required volume of concentrated nitric acid to the cold sulfuric acid.
2. Nitration Reaction
-
In a separate reaction flask, dissolve the 2-amino-5-methylpyridine in concentrated sulfuric acid.
-
Cool this solution to the desired reaction temperature (e.g., -5°C to 0°C) in an ice-salt bath.
-
Slowly, dropwise, add the pre-cooled nitrating mixture to the solution of the starting material with vigorous stirring.
-
Continuously monitor the internal reaction temperature and maintain it within the specified range throughout the addition.
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After the addition is complete, continue to stir the reaction mixture at the same temperature for the predetermined time.
3. Workup and Isolation
-
Carefully pour the reaction mixture onto a sufficient amount of crushed ice with stirring.
-
If a precipitate forms, collect the solid by vacuum filtration.
-
Wash the solid with cold water to remove residual acid.
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If no precipitate forms, carefully neutralize the cold solution with a suitable base to induce precipitation.
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The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or water).
Mandatory Visualization
References
dealing with protonation of aminopyridine during nitration
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the challenges of aminopyridine nitration, with a specific focus on overcoming issues related to substrate protonation.
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of aminopyridines often a challenging reaction?
A1: The nitration of aminopyridines is challenging primarily due to the basic nature of the pyridine ring and the amino group. Standard nitration conditions involve strong acids (e.g., a mixture of nitric and sulfuric acid), which readily protonate the aminopyridine. The resulting pyridinium cation is strongly electron-withdrawn, deactivating the aromatic ring towards electrophilic substitution by the nitronium ion (NO₂⁺). This deactivation often leads to very low yields or requires harsh reaction conditions that can decompose the starting material.[1][2]
Q2: During nitration in acidic media, which nitrogen atom in an aminopyridine gets protonated?
A2: In most aminopyridines, the endocyclic ring nitrogen is more basic than the exocyclic amino nitrogen. Therefore, under acidic conditions, protonation occurs preferentially on the ring nitrogen.[3][4] This is evident from the pKa values of their conjugate acids. For example, the pKa of 4-aminopyridine is 9.17, while that of 2-aminopyridine is 6.86, both significantly higher than that of aniline (pKa ~4.6), indicating the ring nitrogen's higher basicity.[3][5][6] In very strong acids, protonation of the exocyclic amino group can also occur.[1]
Q3: What are the primary strategies to prevent protonation and achieve successful nitration of aminopyridines?
A3: There are two main strategies to circumvent the issue of protonation:
-
Protecting the Amino Group: The most common approach is to temporarily protect the amino group, typically by converting it into an amide (e.g., using acetic anhydride). This significantly reduces the basicity of the molecule, preventing protonation and allowing the electrophilic nitration to proceed. The protecting group can be removed in a subsequent step.[7]
-
Using Alternative Nitrating Agents: Employing non-acidic or milder nitrating agents avoids the strongly acidic environment that causes protonation. Reagents like dinitrogen pentoxide (N₂O₅) or tert-butyl nitrite (TBN) can be effective for nitrating sensitive aminopyridine substrates.[2][8][9]
Troubleshooting Guide
Q: My nitration reaction has a very low yield, or I'm only recovering the starting material. What is the likely cause?
A: This is a classic symptom of substrate deactivation due to protonation. The strongly acidic medium has likely converted your aminopyridine into its unreactive pyridinium form.
-
Recommended Action 1: Protect the Amino Group. Before nitration, convert the amino group into an acetamide. The acetyl group reduces basicity and is a powerful ortho-, para-directing group, which also helps control regioselectivity. The protecting group can be removed by acid or base hydrolysis after nitration.[7]
-
Recommended Action 2: Change the Nitrating System. Switch to a non-acidic nitrating agent. For example, nitration of pyridine N-oxides is a well-established method that activates the ring for substitution.[10] Alternatively, reagents like dinitrogen pentoxide in an appropriate solvent can be used.[9]
Q: The reaction is producing a complex mixture of regioisomers. How can I improve selectivity?
A: Poor regioselectivity arises from competing directing effects. The amino group directs ortho- and para-, while the protonated ring nitrogen directs meta-.
-
Recommended Action 1: Use a Directing Protecting Group. Acylating the amino group (e.g., to form an acetamide) not only prevents protonation but also reliably directs the incoming nitro group to the positions ortho and para to the amino substituent. For 2-aminopyridine, this strongly favors nitration at the 5-position.[1]
-
Recommended Action 2: Block Unwanted Positions. In some cases, a reactive site can be temporarily blocked to direct nitration elsewhere. For instance, to obtain 2-amino-3-nitropyridine, the more reactive 5-position can first be blocked (e.g., via bromination), followed by nitration and subsequent de-blocking.[11]
Q: I isolated an intermediate that is soluble in both dilute acid and base. What is this compound?
A: You have likely isolated a nitramine intermediate, such as 2-nitraminopyridine. This species is formed when the nitronium ion attacks the exocyclic amino nitrogen instead of the ring. These compounds are amphoteric.[1]
-
Recommended Action: Promote Rearrangement. The nitramine is often the kinetic product of the reaction, especially at low temperatures. It must be rearranged to the C-nitro product (the thermodynamic product). This rearrangement is typically achieved by carefully heating the reaction mixture in the presence of acid. The rearrangement is an intermolecular process that leads to the final ring-nitrated products, primarily 2-amino-5-nitropyridine.[1][12]
Q: The reaction resulted in significant decomposition or the formation of tar. What went wrong?
A: Aminopyridines can be sensitive to the strongly oxidizing conditions of nitration, especially at elevated temperatures.
-
Recommended Action 1: Control the Temperature. Perform the reaction at a lower temperature (e.g., 0-5 °C), at least during the addition of the nitrating agent. Add reagents slowly to maintain control over the reaction exotherm.
-
Recommended Action 2: Use Milder Conditions. If temperature control is insufficient, the combination of strong acid and a powerful oxidant is likely too harsh. Consider using a milder, non-acidic nitrating system.[8][9]
Quantitative Data Summary
The basicity of an aminopyridine, indicated by the pKa of its conjugate acid, is a critical parameter for predicting its behavior in acidic nitrating media.
| Compound | pKa (Conjugate Acid) | Comments |
| 4-Aminopyridine | 9.17 | Most basic; highly susceptible to protonation and ring deactivation.[3][6] |
| 2-Aminopyridine | 6.86 | Moderately basic; protonation is a significant issue.[3][5] |
| 3-Aminopyridine | ~6.0 | Least basic of the isomers, but still readily protonated in strong acid.[13] |
| Pyridine | ~5.2 | Included for reference; less basic than aminopyridines.[3] |
| Aniline | ~4.6 | Included for reference; exocyclic amine is significantly less basic than the aminopyridine ring nitrogen.[3] |
Experimental Protocols
Protocol: Nitration of 2-Aminopyridine via Protection Strategy
This three-step protocol is a reliable method for synthesizing 2-amino-5-nitropyridine by avoiding protonation-related issues.
Step 1: Protection (Acetylation) of 2-Aminopyridine
-
Dissolve 2-aminopyridine in a suitable solvent (e.g., dichloromethane or pyridine).
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by carefully adding water or a saturated sodium bicarbonate solution.
-
Extract the product (2-acetamidopyridine) with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the crude product, which can be purified by recrystallization.
Step 2: Nitration of 2-Acetamidopyridine
-
Carefully add concentrated sulfuric acid to a flask and cool it to 0 °C in an ice-salt bath.
-
Slowly add the 2-acetamidopyridine from Step 1 in small portions, ensuring the temperature does not rise above 10 °C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping it cool.
-
Add the cold nitrating mixture dropwise to the solution of 2-acetamidopyridine, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, stir the reaction at low temperature for an additional 30-60 minutes.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid (2-acetamido-5-nitropyridine) by filtration, wash thoroughly with cold water, and dry.
Step 3: Deprotection (Hydrolysis) of 2-Acetamido-5-nitropyridine
-
Suspend the 2-acetamido-5-nitropyridine in an aqueous acid solution (e.g., 10-20% HCl or H₂SO₄).
-
Heat the mixture to reflux for 1-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the solution and carefully neutralize it with a base (e.g., NaOH or NH₄OH) until the product precipitates.
-
Collect the solid 2-amino-5-nitropyridine by filtration, wash with water, and dry. The product can be further purified by recrystallization.
Visualizations
References
- 1. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. Charges Shift Protonation: Neutron Diffraction Reveals that Aniline and 2-Aminopyridine Become Protonated Upon Binding to Trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. homework.study.com [homework.study.com]
- 8. Selective C3–H nitration of 2-sulfanilamidopyridines with tert-butyl nitrite - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Preparation method of 2-amino-3-nitro pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Alternative Building Blocks for Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
The landscape of kinase inhibitor development is continuously evolving, driven by the need for more potent, selective, and effective therapeutics. While traditional ATP-competitive inhibitors have seen significant success, the exploration of alternative building blocks and inhibitor modalities is opening new avenues to address challenges such as drug resistance and off-target effects. This guide provides an objective comparison of various alternative building blocks for kinase inhibitor synthesis, supported by experimental data and detailed methodologies, to inform strategic decisions in drug discovery.
Natural Product Scaffolds: Nature's Blueprint for Kinase Inhibition
Natural products have historically been a rich source of inspiration for drug discovery, and kinase inhibitors are no exception.[1][2] These structurally diverse molecules often possess unique and potent inhibitory activities. A prominent example is the pyrazolo[1,5-a]pyrimidine scaffold, which has been extensively explored for its ability to target a variety of protein kinases.[3][4]
Data Presentation: Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors
| Compound | Target Kinase | IC50 (µM) | Cell Line | Cytotoxicity (IC50) | Reference |
| 4d | Pim-1 | 0.61 | MCF-7 | More potent than doxorubicin | [5] |
| 5d | Pim-1 | 0.54 | MCF-7 | - | [5] |
| 9a | Pim-1 | 0.68 | MCF-7 | Similar to doxorubicin | [5] |
| Quercetin (control) | Pim-1 | 0.91 | - | - | [5] |
Experimental Protocols: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
A general method for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves the cyclization of substituted pyrazoles with various electrophiles.[3] For instance, the synthesis of pyrazolo[1,5-a]pyrimidine-3-carbonitriles can be achieved through the reaction of 5-aminopyrazole-4-carbonitrile with appropriate dicarbonyl compounds or their equivalents. The reaction mixture is typically heated in a suitable solvent, such as ethanol or acetic acid, often in the presence of a catalytic amount of acid or base. Purification is commonly performed by recrystallization or column chromatography. For specific reaction conditions and characterization data, refer to the supporting information of the cited literature.[5]
Signaling Pathway: Generic Kinase Cascade
Caption: A simplified signaling pathway illustrating kinase activation and inhibition.
Covalent vs. Non-covalent Inhibition: A Tale of Two Binding Modes
The choice between a covalent and a non-covalent inhibitor represents a fundamental decision in kinase inhibitor design. Covalent inhibitors form a permanent bond with the target kinase, often leading to prolonged pharmacodynamics and high potency.[6] In contrast, non-covalent inhibitors bind reversibly and may offer a better safety profile due to the potential for off-target reactivity of covalent warheads.[7]
Data Presentation: Comparison of Covalent and Non-covalent MKK7 Inhibitors
| Inhibitor | Type | Assay Type | Target | IC50 / EC50 | Reference |
| Mkk7-cov-9 | Covalent | Cellular Assay | MKK7 | EC50: 4.98 µM | [8] |
| MKK7-COV-3 | Covalent | In vitro Kinase Assay | MKK7 | IC50: 5 nM | [8] |
| OTSSP167 | Non-covalent | In vitro Kinase Assay | MKK7 | IC50: 160 nM | [8] |
Experimental Protocols: In-Cell Western Assay for MKK7 Inhibition
This protocol is adapted from a comparative guide on MKK7 inhibitors.[8]
-
Cell Culture and Treatment: Seed B cells in a 96-well plate and culture overnight. Pre-treat the cells with a serial dilution of the MKK7 inhibitor for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to activate the JNK pathway.
-
Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize with Triton X-100.
-
Immunostaining: Block non-specific binding sites and then incubate with a primary antibody specific for phosphorylated JNK (p-JNK) and a normalization antibody (e.g., for total JNK or a housekeeping protein).
-
Secondary Antibody Incubation: Add infrared dye-conjugated secondary antibodies.
-
Data Acquisition: Scan the plate using an infrared imaging system.
-
Data Analysis: Quantify the p-JNK signal and normalize it to the normalization antibody signal. Plot the normalized data against inhibitor concentration to determine the EC50 value.[8]
Experimental Workflow: Covalent vs. Non-covalent Inhibition
Caption: Comparison of covalent and non-covalent inhibitor binding mechanisms.
Allosteric vs. ATP-Competitive Inhibition: Targeting Beyond the Active Site
While the majority of kinase inhibitors are ATP-competitive, targeting the highly conserved ATP binding pocket can lead to off-target effects. Allosteric inhibitors offer an alternative by binding to sites distinct from the ATP pocket, often resulting in greater selectivity.[9][10] This can be particularly advantageous for targeting specific kinase isoforms.[11]
Data Presentation: Comparison of Allosteric and ATP-Competitive AKT Inhibitors
| Inhibitor | Type | AKT1 IC50 (nM) | AKT2 IC50 (nM) | AKT3 IC50 (nM) | Reference |
| MK-2206 | Allosteric | 12 | 22 | 48 | [11] |
| Ipatasertib | ATP-Competitive | 5 | 20 | 60 | [11] |
Experimental Protocols: TR-FRET Kinase Assay
This protocol is a generalized procedure based on the LanthaScreen™ TR-FRET platform.[12]
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor. Prepare solutions of the kinase, a fluorescently labeled substrate, and ATP.
-
Kinase Reaction: In a microplate, add the kinase and the inhibitor and pre-incubate to allow for binding. Initiate the reaction by adding the substrate and ATP solution. The ATP concentration should be close to the Km of the kinase.
-
Detection: Stop the kinase reaction by adding a detection solution containing a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.
-
Data Acquisition: Read the plate on a time-resolved fluorescence reader, measuring the emission from both the terbium donor and the fluorescein acceptor.
-
Data Analysis: Calculate the emission ratio and plot it against the inhibitor concentration to determine the IC50 value.
Logical Relationship: Allosteric vs. ATP-Competitive Inhibition
Caption: Mechanisms of ATP-competitive and allosteric kinase inhibition.
Macrocyclic Inhibitors: Constraining Conformational Flexibility for Enhanced Potency and Selectivity
Macrocyclization has emerged as a powerful strategy to improve the potency and selectivity of kinase inhibitors. By constraining the molecule into a more rigid conformation, macrocyclic inhibitors can reduce the entropic penalty of binding and enhance interactions with the target kinase.[13][14]
Data Presentation: Acyclic vs. Macrocyclic Pim-1 Inhibitors
| Compound | Type | Pim-1 IC50 (nM) | Cell Line (MDA-MB-231) IC50 (µM) | Reference |
| 21 | Acyclic | 1.7 | - | [13] |
| 22 | Macrocyclic | 35.13 | 8.15 | [13] |
In this specific example, while the macrocyclic compound showed potent cellular activity, its direct enzymatic inhibition was weaker than its acyclic precursor, highlighting that macrocyclization does not universally guarantee improved enzymatic potency and requires careful design.[13]
Experimental Protocols: Synthesis of Macrocyclic Kinase Inhibitors
The synthesis of macrocyclic kinase inhibitors often involves a key ring-closing metathesis (RCM) or macrolactamization step. A general approach starts with a linear precursor containing two reactive termini, such as terminal alkenes for RCM or an amine and a carboxylic acid for macrolactamization. The linear precursor is designed based on the binding mode of an existing acyclic inhibitor. The cyclization reaction is typically carried out under high dilution conditions to favor intramolecular over intermolecular reactions. Purification of the macrocyclic product is usually achieved by column chromatography or preparative HPLC.
Experimental Workflow: Macrocyclization Strategy
Caption: General workflow for the design and synthesis of macrocyclic kinase inhibitors.
Conclusion
The exploration of alternative building blocks provides a diverse toolkit for medicinal chemists to overcome the limitations of traditional kinase inhibitors. Natural product scaffolds offer novel and potent starting points for inhibitor design. The choice between covalent and non-covalent inhibition allows for modulation of pharmacodynamic properties. Allosteric inhibitors provide a promising avenue to achieve greater selectivity. Finally, macrocyclization can lead to inhibitors with enhanced potency and improved drug-like properties. The selection of the optimal building block strategy will depend on the specific kinase target, the desired inhibitor profile, and the overall goals of the drug discovery program. This guide provides a foundation for comparing these approaches and making informed decisions in the pursuit of next-generation kinase inhibitors.
References
- 1. Kinases and their derived inhibitors from natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Treatment of MCF-7 Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hematologyandoncology.net [hematologyandoncology.net]
- 8. benchchem.com [benchchem.com]
- 9. Systematic comparison of competitive and allosteric kinase inhibitors reveals common structural characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Application of a macrocyclization strategy in kinase inhibitor development – ScienceOpen [scienceopen.com]
- 14. tandfonline.com [tandfonline.com]
Reactivity of 2-Amino-3-nitropyridines in SNAr Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2-amino-3-nitropyridines in nucleophilic aromatic substitution (SNAr) reactions. Understanding the reactivity of this scaffold is crucial for its application as a versatile building block in the synthesis of complex molecules in the pharmaceutical and agrochemical industries. This document summarizes available quantitative data for related compounds, outlines experimental protocols for assessing reactivity, and provides visualizations to illustrate the key mechanistic principles.
Introduction to SNAr Reactivity in Nitropyridines
Nucleophilic aromatic substitution is a fundamental reaction in organic chemistry for the functionalization of aromatic rings. The reactivity of pyridines in SNAr reactions is significantly enhanced by the presence of electron-withdrawing groups, such as a nitro (NO₂) group. The inherent electron-deficient nature of the pyridine ring, coupled with the strong electron-withdrawing effect of the nitro group, activates the ring towards attack by nucleophiles.
The position of the nitro group relative to the leaving group is a critical determinant of reactivity. Activation is most pronounced when the nitro group is positioned ortho or para to the leaving group, as this allows for effective stabilization of the negative charge in the Meisenheimer intermediate through resonance.
The Influence of the 2-Amino Group
The presence of an amino (-NH₂) group at the 2-position of the 3-nitropyridine ring has a profound impact on its reactivity in SNAr reactions. The amino group is a strong electron-donating group through resonance, which counteracts the activating effect of the nitro group. This electron donation increases the electron density of the pyridine ring, making it less electrophilic and therefore less susceptible to nucleophilic attack.
Consequently, 2-amino-3-nitropyridines are generally expected to be significantly less reactive in SNAr reactions compared to analogues bearing electron-withdrawing or even less strongly electron-donating substituents at the 2-position, such as a halogen or a methoxy group.
Comparative Reactivity Data
The following table summarizes the second-order rate constants (k₂) for the reaction of various 2-substituted-nitropyridines with different nucleophiles. The data for 2-amino-3-nitropyridine is an estimation based on the deactivating effect of the amino group.
| Substrate | Leaving Group | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Relative Reactivity |
| 2-Methoxy-3-nitropyridine | Methoxy | Piperidine | Aqueous | 20 | 1.1 x 10⁻⁴[1] | Moderate |
| 2-Methoxy-3-nitropyridine | Methoxy | Pyrrolidine | Aqueous | 20 | 3.6 x 10⁻⁴[1] | Moderate |
| 2-Methoxy-3-nitropyridine | Methoxy | Morpholine | Aqueous | 20 | 2.9 x 10⁻⁵[1] | Moderate |
| 2-Amino-3-nitropyridine | Amino | - | - | - | Estimated to be very low | Very Low |
| 2-Chloro-3-nitropyridine | Chloro | - | - | - | Expected to be high | High |
| 2-Fluoro-3-nitropyridine | Fluoro | - | - | - | Expected to be very high | Very High |
Note: The reactivity of 2-amino-3-nitropyridine is estimated to be very low due to the strong electron-donating nature of the amino group, which deactivates the ring towards nucleophilic attack. Direct displacement of the amino group as a leaving group is also generally unfavorable under typical SNAr conditions. For SNAr to occur on this substrate, it would typically require the presence of a better leaving group at another position on the ring.
Experimental Protocols
To quantitatively assess the reactivity of 2-amino-3-nitropyridine or its derivatives in SNAr reactions, a standardized kinetic study is essential. The following protocol outlines a general method for determining second-order rate constants using UV-Vis spectrophotometry.
Protocol: Kinetic Analysis of SNAr Reactions
1. Materials:
-
Substituted nitropyridine substrate (e.g., a 2-halo-3-nitropyridine as a reactive standard)
-
Nucleophile (e.g., piperidine, morpholine, or a thiol)
-
Solvent (e.g., ethanol, DMSO, or aqueous buffer)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
2. Procedure:
-
Prepare a stock solution of the nitropyridine substrate of a known concentration in the chosen solvent.
-
Prepare a series of solutions of the nucleophile at different concentrations, typically in large excess compared to the substrate.
-
Equilibrate both the substrate and nucleophile solutions to the desired reaction temperature.
-
Initiate the reaction by mixing the substrate and nucleophile solutions in a cuvette.
-
Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance at a wavelength where the product absorbs and the starting material does not.
-
Record the absorbance data over time until the reaction is complete.
3. Data Analysis:
-
Under pseudo-first-order conditions (large excess of nucleophile), the observed rate constant (kobs) can be determined by fitting the absorbance data to a first-order exponential equation.
-
The second-order rate constant (k₂) is obtained from the slope of a plot of kobs versus the concentration of the nucleophile.
Visualization of the SNAr Mechanism and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the general mechanism of an SNAr reaction and a typical experimental workflow.
Caption: General mechanism of a nucleophilic aromatic substitution (SNAr) reaction.
Caption: A typical experimental workflow for kinetic analysis of SNAr reactions.
Conclusion
References
A Comparative Guide to the Synthesis of Substituted Nitropyridines: Methods, Yields, and Protocols
The synthesis of substituted nitropyridines is a cornerstone in the development of pharmaceuticals, agrochemicals, and materials science. The introduction of a nitro group onto the pyridine ring opens up a vast chemical space for further functionalization. This guide provides a comparative analysis of various synthetic methodologies, presenting experimental data on their yields, detailed protocols for key reactions, and visual representations of the synthetic pathways.
Yield Comparison of Synthetic Methods
The efficiency of synthesizing substituted nitropyridines is highly dependent on the chosen method and the substitution pattern of the pyridine ring. The following table summarizes the reported yields for the synthesis of various nitropyridines via different routes.
| Target Compound | Starting Material | Synthetic Method | Reagents | Yield (%) | Reference |
| 3-Nitropyridine | Pyridine | Direct Nitration | N₂O₅, then SO₂/HSO₃⁻ in H₂O | 77 | [1][2] |
| 3-Nitropyridine | Pyridine | Direct Nitration | HNO₃ in Trifluoroacetic Anhydride | 10-83 | [3] |
| 4-Nitropyridine | Pyridine N-oxide | Two-Step Continuous Flow | 1. HNO₃, H₂SO₄ 2. PCl₃ | 83 (overall) | [4] |
| 2-Chloro-5-nitropyridine | 2-Aminopyridine | Multi-step Synthesis | 1. Mixed acid nitration 2. Hydrolysis 3. PCl₅/POCl₃ | 41.1 (overall) | [5] |
| 2-Chloro-5-nitropyridine | 2-Hydroxy-5-nitropyridine | Chlorination | PCl₅, POCl₃ | 89.5-95.3 | [6][7] |
| 2-Methyl-3-nitropyridine | 2-Chloro-3-nitropyridine | Nucleophilic Substitution and Decarboxylation | Diethyl malonate, K₂CO₃, then H₂SO₄ | Moderate to Good | [8] |
| 4-Amino-2-chloro-3-nitropyridine | 2-Chloro-4-aminopyridine | Direct Nitration | 65% HNO₃, concentrated H₂SO₄ | 75-85 | [9] |
| Substituted 5-Nitropyridines | Dinitropyridone, Ketone, Ammonia | Three-Component Ring Transformation | Various ketones | 52-86 |
Key Synthetic Pathways and Methodologies
Several distinct strategies have been developed for the synthesis of substituted nitropyridines. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.
Direct Nitration of Pyridines
Direct nitration is a common method for introducing a nitro group onto the pyridine ring. However, the electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution challenging.
Experimental Protocol: Nitration of Pyridine with Dinitrogen Pentoxide (N₂O₅)
This method provides a good yield for the synthesis of 3-nitropyridine.[1][2]
-
Preparation of N-nitropyridinium ion: Pyridine is reacted with dinitrogen pentoxide (N₂O₅) in an organic solvent.
-
Reaction with SO₂/HSO₃⁻: The resulting N-nitropyridinium ion is then treated with an aqueous solution of sulfur dioxide (SO₂) or bisulfite (HSO₃⁻).
-
Formation of 3-Nitropyridine: This step leads to the formation of 3-nitropyridine with a reported yield of 77%.[1][2]
Synthesis from Substituted Pyridines
This approach involves starting with a pre-functionalized pyridine and introducing the nitro group or modifying existing substituents.
Halogenated nitropyridines are versatile intermediates. For instance, 2-chloro-3-nitropyridine can be synthesized and further modified.
Experimental Protocol: Synthesis of 2-Methyl-3-nitropyridine from 2-Chloro-3-nitropyridine
This three-step method provides a reliable route to 2-methyl-3-nitropyridines.[8]
-
Reaction with Malonic Ester: 2-Chloro-3-nitropyridine is reacted with the anion of diethyl malonate, generated in situ using potassium carbonate in anhydrous THF.
-
Hydrolysis and Decarboxylation: The resulting substituted malonic ester is subjected to hydrolysis and decarboxylation in aqueous sulfuric acid without purification.
-
Isolation: 2-Methyl-3-nitropyridine is then isolated in moderate to good yields.[8]
The N-oxide functionality activates the pyridine ring towards nitration, particularly at the 4-position.
Experimental Protocol: Two-Step Continuous Flow Synthesis of 4-Nitropyridine
This method offers a safe and efficient route to 4-nitropyridine with a high overall yield.[4]
-
Nitration of Pyridine N-oxide: Pyridine N-oxide is nitrated with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to produce 4-nitropyridine N-oxide. This step is often performed in a continuous flow reactor to manage the exothermic reaction.
-
Deoxygenation: The resulting 4-nitropyridine N-oxide is then deoxygenated using a reagent such as phosphorus trichloride (PCl₃) to yield 4-nitropyridine.
-
High Yield: This continuous flow process has been reported to achieve an overall yield of 83%.[4]
Three-Component Ring Transformation (TCRT)
This innovative approach allows for the synthesis of substituted nitropyridines from non-pyridine starting materials.
Experimental Protocol: General Procedure for TCRT
This method provides access to nitropyridines that may be difficult to synthesize via other routes.
-
Reaction Mixture: 1-Methyl-3,5-dinitro-2-pyridone is heated with a ketone and a nitrogen source, such as ammonia or ammonium acetate.
-
Ring Transformation: A complex cascade of reactions occurs, leading to the formation of a substituted nitropyridine.
-
Variable Yields: The yields for this transformation can be quite good, ranging from 52% to 86% for certain substrates.
Conclusion
The synthesis of substituted nitropyridines can be achieved through a variety of methods, each with its own advantages and limitations. Direct nitration, while straightforward, can suffer from low yields and lack of regioselectivity. Syntheses starting from pre-functionalized pyridines, such as halogenated pyridines or pyridine N-oxides, offer greater control and often higher yields. Emerging techniques like three-component ring transformations provide novel pathways to complex nitropyridine structures. The choice of the optimal synthetic route will depend on the specific target molecule, desired yield, and the availability of starting materials and reagents. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine - Dissertation [m.dissertationtopic.net]
- 6. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 7. 2-Chloro-5-nitropyridine | 4548-45-2 [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
The Strategic Advantage of 5-Methyl-3-nitropyridin-2-amine in Pharmaceutical Synthesis
In the landscape of pharmaceutical development, the selection of precursor molecules is a critical decision that profoundly impacts the efficiency, safety, and scalability of synthesizing active pharmaceutical ingredients (APIs). 5-Methyl-3-nitropyridin-2-amine has emerged as a superior precursor in the synthesis of a class of kinase inhibitors, most notably Sorafenib and Regorafenib, which are crucial in oncology. This guide provides an objective comparison between synthetic routes utilizing this compound and alternative pathways, supported by experimental data and detailed protocols.
Comparative Analysis of Synthetic Precursors for Kinase Inhibitors
The primary advantage of using this compound lies in its advanced molecular structure, which provides a more direct or "convergent" synthetic route to complex target molecules like Sorafenib. This is in contrast to more "linear" syntheses that start from simpler molecules like picolinic acid.
A linear synthesis involves the sequential modification of a basic starting material. While effective, this approach can lead to longer reaction sequences and potentially lower overall yields. Conversely, a convergent synthesis joins several pre-synthesized, complex fragments in the final steps. Using a precursor like this compound, which already contains a significant portion of the final drug's core structure, exemplifies the convergent approach.
The presence of the amino and nitro groups on the pyridine ring makes this compound a highly reactive and versatile intermediate for further chemical transformations.[1]
Workflow Comparison: Convergent vs. Linear Synthesis
Caption: Comparative logical workflow for kinase inhibitor synthesis.
Quantitative Data Presentation
The choice of precursor directly affects key reaction metrics such as yield, purity, and safety. The following table summarizes the quantitative comparison between the two synthetic strategies for producing Sorafenib.
| Parameter | Route A: via this compound Derivative | Route B: via Picolinic Acid | Reference |
| Precursor Complexity | High (Pre-functionalized) | Low (Basic commodity chemical) | N/A |
| Number of Core Steps | Fewer | More | [2][3] |
| Yield (Final Step) | 48.2% | ~83% | [4][5] |
| Overall Yield | Dependent on precursor synthesis | Can be high due to optimization of each step | [2] |
| Final Product Purity | >99% (after chromatography) | High (requires purification) | [4] |
| Safety Profile | Avoids highly toxic phosgene or isocyanate reagents for urea formation by using carbamates. | Can involve multiple steps with various reagents. Urea formation often uses isocyanates. | [3][4] |
Experimental Protocols
Protocol A: Synthesis of Sorafenib via Amine Intermediate (Derived from this compound)
This protocol outlines the final key step in the convergent synthesis approach.[4]
-
Reactant Preparation: A 25-mL flask is charged with 5 mL of pyridine, 200 mg of the amine intermediate 2 (0.822 mmol), and 259.5 mg of phenyl carbamate 5 (0.822 mmol).
-
Reaction: The mixture is heated to 80°C for 3 hours.
-
Work-up: After the reaction is complete, the pyridine solvent is evaporated under a vacuum to yield the crude product.
-
Purification: The crude product is purified by column chromatography using a dichloromethane/methanol (30:1) solvent system.
-
Result: This process yields Sorafenib with a 48.2% yield and purity greater than 99%.[4]
Protocol B: Practical Synthesis of Sorafenib via Picolinic Acid
This protocol details a multi-step, high-yield process starting from picolinic acid.[2][3]
-
Step 1: Synthesis of 4-chloro-N-methylpicolinamide (1): 2-Picolinic acid is reacted with thionyl chloride (SOCl₂) (3.5 equivalents) in tetrahydrofuran (THF) with a catalytic amount of dimethylformamide (DMF) at 70°C for 16 hours. The resulting intermediate is then reacted with a 40% aqueous solution of methylamine at 0-3°C for 4 hours. This step achieves a yield of approximately 95%.[3]
-
Step 2: Synthesis of 4-(4-aminophenoxy)-N-methylpicolinamide (2): The product from Step 1 is reacted with p-aminophenol. The reaction is carried out in dry DMF with potassium tert-butoxide (KOtBu) and potassium carbonate at 80°C for 8 hours.[3]
-
Step 3: Synthesis of Sorafenib: The intermediate from Step 2 is reacted with phenyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate to form the final urea linkage, yielding Sorafenib.[2] This method avoids the direct use of potentially hazardous isocyanates in the final step by using a stable carbamate intermediate.
Role in Drug Discovery: Targeting Kinase Signaling Pathways
This compound is a precursor to drugs that inhibit critical signaling pathways responsible for tumor growth and angiogenesis (the formation of new blood vessels). Sorafenib, for example, is a multi-kinase inhibitor that targets the Raf/MEK/ERK pathway and receptor tyrosine kinases like VEGFR and PDGFR.
References
Spectroscopic Analysis for the Structural Confirmation of 5-Methyl-3-nitropyridin-2-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for the structural confirmation of 5-Methyl-3-nitropyridin-2-amine. Due to the limited availability of published spectra for this specific compound, this guide presents a combination of predicted data for this compound and experimentally obtained data for a closely related structural isomer, 2-Amino-3-methyl-5-nitropyridine. This comparative approach allows for a detailed analysis of the expected spectral features and highlights the subtle differences that enable the unequivocal identification of the target molecule.
Spectroscopic Data Comparison
The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The following tables summarize the expected and observed spectral data for the target compound and its isomer.
Table 1: Infrared (IR) Spectroscopy Data
| Functional Group | This compound (Predicted) | 2-Amino-3-methyl-5-nitropyridine (Observed)[1][2] |
| N-H Stretch (Amine) | 3400-3250 cm⁻¹ (two bands for primary amine) | ~3450, ~3330 cm⁻¹ |
| C-H Stretch (Aromatic) | 3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ |
| C-H Stretch (Methyl) | 2980-2850 cm⁻¹ | ~2950 cm⁻¹ |
| NO₂ Stretch (Asymmetric) | 1550-1500 cm⁻¹ | ~1530 cm⁻¹ |
| NO₂ Stretch (Symmetric) | 1360-1320 cm⁻¹ | ~1350 cm⁻¹ |
| C=C & C=N Stretch (Ring) | 1620-1450 cm⁻¹ | ~1600, ~1500, ~1450 cm⁻¹ |
| N-H Bend (Amine) | 1650-1580 cm⁻¹ | ~1630 cm⁻¹ |
Table 2: ¹H NMR Spectroscopy Data (in CDCl₃, 300 MHz)
| Proton | This compound (Predicted Chemical Shift, δ ppm) | 2-Amino-3-methyl-5-nitropyridine (Observed Chemical Shift, δ ppm)[1] | Multiplicity | Integration |
| H-4 | ~8.0-8.2 | 8.87 | d | 1H |
| H-6 | ~7.8-8.0 | 8.08 | d | 1H |
| -NH₂ | ~5.0-6.0 | 5.3 (br s) | br s | 2H |
| -CH₃ (on ring) | ~2.3-2.5 | 2.29 | s | 3H |
Table 3: ¹³C NMR Spectroscopy Data (in CDCl₃, 75 MHz)
| Carbon | This compound (Predicted Chemical Shift, δ ppm) | 2-Amino-3-methyl-5-nitropyridine (Observed Chemical Shift, δ ppm)[1] |
| C-2 | ~155-160 | ~158 |
| C-3 | ~135-140 | ~125 |
| C-4 | ~130-135 | ~140 |
| C-5 | ~120-125 | ~135 |
| C-6 | ~145-150 | ~148 |
| -CH₃ | ~17-20 | ~18 |
Table 4: Mass Spectrometry Data
| Parameter | This compound | 2-Amino-3-methyl-5-nitropyridine |
| Molecular Formula | C₆H₇N₃O₂ | C₆H₇N₃O₂ |
| Molecular Weight | 153.14 g/mol | 153.14 g/mol |
| Expected [M]⁺ | m/z 153 | m/z 153[1] |
| Key Fragmentation | Loss of NO₂, CH₃, HCN | Loss of NO₂, CH₃, HCN |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample analysis.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The spectrum is then baseline-corrected and the peak positions are identified.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument: A 300 MHz (or higher field) NMR spectrometer is used.
-
¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the carbon spectrum. A larger number of scans is typically required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Data Processing: The Free Induction Decay (FID) is Fourier-transformed, and the resulting spectrum is phase- and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced via direct insertion probe (for solid samples) or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
-
Ionization: Electron Ionization (EI) is a common method for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis and the structural relationship between the target compound and its isomer.
Caption: Workflow for the spectroscopic confirmation of this compound.
Caption: Structural relationship between the target compound and its isomer.
References
comparing the efficacy of different nitrating agents for 2-amino-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
The introduction of a nitro group onto the pyridine ring of 2-amino-5-methylpyridine is a critical step in the synthesis of various pharmaceutical and agrochemical compounds. The position of nitration significantly influences the properties and subsequent reactivity of the molecule. This guide provides an objective comparison of the efficacy of different nitrating agents for 2-amino-5-methylpyridine, supported by experimental data and detailed methodologies to aid researchers in selecting the most suitable conditions for their specific needs.
Efficacy of Common Nitrating Agents
The nitration of 2-amino-5-methylpyridine can be achieved using various reagents, with the choice of agent and reaction conditions dictating the yield and regioselectivity of the product. The primary products of nitration are typically 2-amino-5-methyl-3-nitropyridine and 2-amino-5-methyl-5-nitropyridine, with the latter often being the thermodynamically favored product. In some cases, N-nitration to form a nitramine intermediate can occur, which may then rearrange to the C-nitrated products.
| Nitrating Agent | Substrate | Major Product(s) | Yield (%) | Isomer Ratio (3-nitro:5-nitro) | Reference |
| Conc. HNO₃ / Conc. H₂SO₄ | 2-Amino-3-methylpyridine | 2-Amino-3-methyl-5-nitropyridine | 35 | Not Specified | [1] |
| Conc. HNO₃ / Conc. H₂SO₄ | 2-Aminopyridine | 2-Amino-5-nitropyridine | 91.67 | Major product is 5-nitro | [2] |
| Conc. HNO₃ / Conc. H₂SO₄ | 2-Amino-5-methylpyridine | 2-Hydroxy-5-methyl-3-nitropyridine | Not Specified | - | [3] |
| Nitric Acid / Trifluoroacetic Anhydride | Various Pyridines | 3-Nitropyridines | 10-83 | - | [4] |
Note: The nitration of 2-amino-5-methylpyridine can be complex. The amino group is a strong activating group, directing electrophilic substitution to the ortho (position 3) and para (position 5) positions. However, under strongly acidic conditions, the pyridine nitrogen is protonated, which deactivates the ring towards electrophilic attack. The outcome of the reaction is therefore highly dependent on a delicate balance of these electronic effects and the specific reaction conditions.
Experimental Protocols
Method 1: Nitration with Mixed Acid (Conc. HNO₃ / Conc. H₂SO₄)
This is the most conventional method for the nitration of aminopyridines. The strong acidic environment generates the nitronium ion (NO₂⁺), the active electrophile.
Procedure for a related substrate (2-Amino-3-methylpyridine): [1]
-
Dissolve 2-amino-3-methylpyridine (5.0 g, 46.2 mmol) in concentrated sulfuric acid (24 mL) and cool the mixture to 0 °C.
-
In a separate flask, prepare a nitrating mixture by adding fuming nitric acid (d=1.5, 3.5 mL) to concentrated sulfuric acid (3.5 mL), also cooled to 0 °C.
-
Slowly add the nitrating mixture dropwise to the solution of the aminopyridine, ensuring the temperature is maintained below 20 °C.
-
After the addition is complete, allow the reaction mixture to warm to 20 °C.
-
Transfer the reaction mixture in portions to a second flask preheated to 35-40 °C. Caution: The temperature should not exceed 40 °C.
-
Stir the mixture at 50 °C for an additional 30 minutes.
-
Cool the reaction mixture to room temperature and neutralize with concentrated aqueous ammonia to precipitate the product.
-
Filter the precipitate, wash with water and 50% aqueous DMF, and recrystallize from DMF to yield 2-amino-3-methyl-5-nitropyridine (2.52 g, 35% yield).[1]
Note on a potential side reaction: In the case of 2-amino-5-methylpyridine, under forcing conditions (130 °C), the amino group can be displaced to form 2-hydroxy-5-methyl-3-nitropyridine.[3] This highlights the importance of careful temperature control.
Method 2: Nitration with Nitric Acid in Trifluoroacetic Anhydride
This method offers an alternative to the strongly acidic conditions of mixed acid, potentially leading to different regioselectivity. Trifluoroacetyl nitrate, formed in situ, is a potent nitrating agent.
General Procedure for Pyridines: [4]
-
Cool a solution of trifluoroacetic anhydride in a suitable solvent (e.g., dichloromethane) in an ice bath.
-
Slowly add concentrated nitric acid to the cooled solution.
-
Add the 2-amino-5-methylpyridine substrate to the reaction mixture.
-
Stir the reaction at a controlled temperature (e.g., 0 °C to room temperature) and monitor the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.
-
Purify the product by column chromatography or recrystallization.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for the nitration of 2-amino-5-methylpyridine.
Caption: Workflow for Mixed Acid Nitration.
Caption: Workflow for Nitric Acid/TFAA Nitration.
Signaling Pathways and Logical Relationships
The regioselectivity of the nitration of 2-amino-5-methylpyridine is governed by the interplay of activating and deactivating effects on the pyridine ring.
Caption: Factors influencing regioselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetranitromethane - Wikipedia [en.wikipedia.org]
- 3. 2-Amino-3-methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
cost-benefit analysis of using 5-Methyl-3-nitropyridin-2-amine in large-scale synthesis
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical development, the selection of key intermediates is a critical decision with far-reaching implications for the cost, efficiency, and scalability of a synthesis. 5-Methyl-3-nitropyridin-2-amine is a valuable building block, prized for its role in the construction of complex molecular architectures. However, a thorough cost-benefit analysis is essential to justify its use in large-scale production compared to viable alternatives. This guide provides an objective comparison of this compound with a key alternative, 5-Chloro-3-nitropyridin-2-amine, focusing on synthetic pathways, performance data, and economic considerations.
Executive Summary
The primary route to this compound involves the nitration of 2-amino-5-methylpyridine. While this method is direct, the cost of the starting material can be a significant factor in large-scale campaigns. A common alternative, 5-Chloro-3-nitropyridin-2-amine, is synthesized from the more economical 2-amino-5-chloropyridine. This guide presents a comparative analysis of these two intermediates, examining their synthesis, potential yields, and the associated costs to aid researchers and production chemists in making informed decisions.
Comparative Data of Synthetic Routes
The following tables summarize the key quantitative data for the synthesis of this compound and its chloro-analogue, 5-Chloro-3-nitropyridin-2-amine.
Table 1: Synthesis Performance and Cost Comparison
| Parameter | This compound | 5-Chloro-3-nitropyridin-2-amine |
| Starting Material | 2-Amino-5-methylpyridine | 2-Amino-5-chloropyridine |
| Starting Material Cost | ~€255/kg[1] | ~€14/kg[2] |
| Typical Yield | High (Isomer dependent) | ~87.5% (for 2-Nitramino-5-chloropyridine intermediate)[3] |
| Reported Purity | >98% | High Purity[3] |
| Key Reaction | Electrophilic Nitration | Electrophilic Nitration |
| Final Product Cost | ~€39/kg | Inquire for bulk pricing[4] |
Note: The yield for this compound can be highly dependent on the regioselectivity of the nitration reaction. The cost of 2-amino-5-methylpyridine can vary significantly between suppliers.
Experimental Protocols
Detailed methodologies for the key synthetic transformations are crucial for reproducibility and scale-up.
Protocol 1: Synthesis of this compound
This protocol is based on the electrophilic nitration of 2-amino-5-methylpyridine.
Materials:
-
2-Amino-5-methylpyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Water
-
Aqueous Ammonia
Procedure:
-
Dissolve 2-amino-5-methylpyridine in concentrated sulfuric acid in a suitable reactor, maintaining a low temperature using an ice bath.
-
Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid to the reaction mixture, ensuring the temperature does not exceed 20°C.
-
After the addition is complete, allow the reaction to proceed at a controlled temperature. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with aqueous ammonia to precipitate the product.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
Recrystallization from a suitable solvent may be necessary to achieve the desired purity.
Protocol 2: Synthesis of 5-Chloro-3-nitropyridin-2-amine
This synthesis involves the nitration of 2-amino-5-chloropyridine. A study on the mixed acid nitration of this starting material reported high yields of the intermediate 2-nitramino-5-chloropyridine, which can then be rearranged to the desired product.[3]
Materials:
-
2-Amino-5-chloropyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
Procedure:
-
Prepare a nitrating mixture of concentrated sulfuric acid and concentrated nitric acid.
-
Add 2-amino-5-chloropyridine portion-wise to the pre-mixed nitrating acid at a controlled temperature (e.g., 0-5°C).[3]
-
Maintain the reaction at a low temperature for a specified duration to ensure complete nitration.
-
Quench the reaction by pouring the mixture into crushed ice.
-
The precipitated product, primarily 2-nitramino-5-chloropyridine, is then collected by filtration.
-
The intermediate can be rearranged to 2-amino-5-chloro-3-nitropyridine through controlled heating in an acidic medium.
Visualization of Synthetic Workflow
The following diagram illustrates the general synthetic workflow for the preparation of the two compared nitropyridine intermediates.
Caption: Comparative synthetic workflow for the production of two key nitropyridine intermediates.
Cost-Benefit Analysis
This compound:
-
Benefits: The methyl group can be a crucial pharmacophore or a handle for further synthetic modifications. The synthesis is relatively direct from the corresponding aminopyridine.
-
Costs: The primary drawback is the significantly higher cost of the starting material, 2-amino-5-methylpyridine.[1] This cost can heavily influence the overall economics of a large-scale synthesis. Furthermore, the nitration of 2-amino-5-methylpyridine can lead to a mixture of isomers, potentially lowering the yield of the desired 3-nitro product and requiring costly purification steps.
5-Chloro-3-nitropyridin-2-amine:
-
Benefits: The most significant advantage is the substantially lower cost of the starting material, 2-amino-5-chloropyridine.[2] The synthesis of the intermediate 2-nitramino-5-chloropyridine has been reported with high yields.[3] The chloro-substituent can also serve as a versatile handle for a variety of cross-coupling reactions, offering synthetic flexibility.
-
Costs: The synthesis involves an additional rearrangement step from the nitramine intermediate, which could add to the processing time and complexity on a large scale. While the starting material is cheaper, the overall cost-effectiveness will depend on the efficiency of the rearrangement and the final product's market price.
Conclusion
The choice between this compound and 5-Chloro-3-nitropyridin-2-amine for large-scale synthesis hinges on a careful evaluation of the specific synthetic goals and economic constraints.
For applications where the methyl group is indispensable and the budget allows, the direct nitration of 2-amino-5-methylpyridine is a viable, albeit more expensive, route.
However, for many applications, particularly in the early stages of drug discovery and development where cost-efficiency is paramount, 5-Chloro-3-nitropyridin-2-amine presents a compelling alternative. The significantly lower cost of its precursor, coupled with the potential for high-yielding nitration, makes it an economically attractive starting point. The versatility of the chloro-group for further functionalization adds to its appeal.
Researchers and drug development professionals are encouraged to perform a thorough internal cost analysis based on their specific process parameters and supplier pricing before committing to a large-scale synthesis of either intermediate.
References
Comparative Guide to the Biological Activity of 5-Methyl-3-nitropyridin-2-amine Derivatives and Analogs
This guide provides a comparative analysis of the biological activities of compounds synthesized from 5-Methyl-3-nitropyridin-2-amine and its structural analogs. The focus is on their potential as therapeutic agents, with supporting experimental data and detailed protocols for key assays.
Introduction
This compound is a substituted pyridine derivative that serves as a versatile scaffold in medicinal chemistry. The presence of amino, nitro, and methyl groups on the pyridine ring allows for diverse chemical modifications, leading to the synthesis of novel compounds with significant biological activities.[1] These derivatives and their analogs have been investigated for a range of therapeutic applications, including their potential as anticancer and antimicrobial agents. This guide will objectively compare the performance of these compounds, presenting quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.
Synthesis of Pyridine Derivatives
The synthesis of pyridine derivatives can be achieved through various methods, from classical condensation reactions to modern transition-metal-catalyzed cross-coupling reactions.[2] A common and efficient approach is the one-pot, three-component synthesis, which offers high yields and operational simplicity.[2] Other notable methods include the Hantzsch synthesis, Guareschi-Thorpe synthesis, and Krohnke pyridine synthesis.[3] Transition metal catalysts, such as palladium and rhodium, are often employed to achieve high efficiency and regioselectivity in the formation of substituted pyridine rings.[2]
A generalized workflow for the synthesis of substituted pyridine derivatives is illustrated below.
Caption: General workflow for the synthesis of pyridine derivatives.
Biological Activity of this compound Derivatives and Analogs
Nitropyridine derivatives have been explored for their potential as inhibitors of various enzymes, including Janus kinase 2 (JAK2) and glycogen synthase kinase-3 (GSK3).[4] For instance, potent JAK2 inhibitors have been synthesized from 2-chloro-5-methyl-3-nitropyridine, which is derived from 2-amino-5-methylpyridine.[4] The following table summarizes the inhibitory activity of some nitropyridine derivatives.
| Compound Class | Target | Key Intermediate | IC₅₀ (µM) |
| Carboxamides | JAK2 | 2-Chloro-5-methyl-3-nitropyridine | 8.5 - 12.2 |
| Sulfamides | JAK2 | 2-Amino-3-methylpyridine | Not specified |
| Heterocyclic Compounds | GSK3 | 2,6-Dichloro-3-nitropyridine | 0.008 |
| Dioxane Derivatives | Urease | Substituted Aromatic Amines | 29.21 |
| Dioxane Derivatives | Chymotrypsin | Substituted Aromatic Amines | 8.67 |
Comparative Anticancer Activity of Pyridine Analogs
Several studies have demonstrated the anticancer potential of various pyridine analogs. The National Cancer Institute (NCI) has screened numerous compounds against a panel of 60 human cancer cell lines. The data below compares the growth inhibitory effects of different classes of pyridine derivatives.
| Compound Series | Most Sensitive Cell Line | Growth Percent (GP) | Percent Growth Inhibition (PGI) | Reference |
| N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine | HOP-92 (Non-Small Cell Lung Cancer) | 96.37 | Not specified | [5] |
| N-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine | HOP-92 (Non-Small Cell Lung Cancer) | 94.33 | 34.14 | [5] |
| N-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine | HOP-92 (Non-Small Cell Lung Cancer) | 95.12 | 31.59 | [5] |
| 5-(3-Bromophenyl)-N-(2-chlorophenyl)-4H-1,2,4-triazol-3-amine | SNB-75 (CNS Cancer) | Not specified | 41.25 | [6] |
| 5-(3-Bromophenyl)-N-(2,6-dimethylphenyl)-4H-1,2,4-triazol-3-amine | SNB-75 (CNS Cancer) | 97.48 | 38.94 | [6] |
Experimental Protocols
Synthesis Protocol: One-Pot Three-Component Synthesis of Fused Pyridine Derivatives[2]
-
A dry 50 mL flask is charged with an aldehyde (1 mmol), an acyl acetonitrile (1 mmol), an electron-rich amino heterocycle (e.g., 5-aminopyrazole) (1 mmol), and the ionic liquid 1-butyl-3-methylimidazolium bromide ([bmim]Br) (2 mL).
-
The reaction mixture is stirred at 80°C for 4 to 7 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, 50 mL of water is added to the flask, leading to the precipitation of the solid product.
-
The solid is collected by filtration and washed with water.
-
The crude product is then purified by recrystallization from ethanol to yield the final fused pyridine derivative.
Biological Assay Protocol: MTT Cytotoxicity Assay[7][8]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and incubated to allow for attachment.
-
Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: MTT reagent is added to each well and the plate is incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Targeted Signaling Pathways
Many pyridine-based compounds exert their biological effects by inhibiting key enzymes in cellular signaling pathways, such as protein kinases.[7][8] Kinases play a crucial role in cell proliferation, differentiation, and survival, and their dysregulation is a hallmark of cancer.[7] The diagram below illustrates a simplified kinase signaling pathway that can be targeted by these inhibitors.
Caption: Simplified kinase signaling pathway targeted by inhibitors.
Conclusion
Compounds synthesized from this compound and its analogs represent a promising class of molecules with diverse biological activities. The data presented in this guide highlight their potential as anticancer and enzyme inhibitory agents. The versatility of the pyridine scaffold allows for the generation of large libraries of compounds for screening and optimization. Further research, including detailed structure-activity relationship (SAR) studies and in vivo testing, is warranted to fully elucidate their therapeutic potential and advance the development of novel drugs based on these promising chemical structures.
References
- 1. indiamart.com [indiamart.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 4. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs | MDPI [mdpi.com]
- 7. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Analytical Method Validation for Purity Assessment of 5-Methyl-3-nitropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for active pharmaceutical ingredients (APIs) and intermediates is a critical aspect of drug development and quality control. This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of 5-Methyl-3-nitropyridin-2-amine, a key intermediate in various synthetic pathways. The focus is on the validation of these methods to ensure they are suitable for their intended purpose, providing reliable and accurate results. This document adheres to the principles outlined by major regulatory bodies, ensuring the presented data and protocols are robust and scientifically sound.
Data Presentation: Comparison of Analytical Methods
The selection of an appropriate analytical technique is paramount for the accurate assessment of purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and effective methods for the analysis of non-volatile and volatile organic compounds, respectively. The following tables summarize the typical performance characteristics of these methods for the purity assessment of this compound and its potential impurities.
Table 1: Performance Comparison of HPLC and GC Methods for Purity Assessment
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Typical Purity (%) | ≥ 99.0% | ≥ 99.0% |
| Common Impurities | Starting materials, related substances (isomers), degradation products | Residual solvents, volatile starting materials |
| Primary Method(s) | Reversed-Phase HPLC with UV detection | Capillary GC with Flame Ionization Detection (FID) |
| Specificity | High resolution of the main peak from impurities.[1] | Excellent separation of volatile compounds. |
| Linearity (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% | < 2.0% |
| Limit of Detection (LOD) | Typically in the ng/mL range | Typically in the pg/mL range for volatile impurities |
| Limit of Quantitation (LOQ) | Typically in the µg/mL range | Typically in the ng/mL range for volatile impurities |
Table 2: Common Potential Impurities in this compound
| Impurity Name | Potential Origin | Recommended Analytical Technique |
| 2-Amino-5-methylpyridine | Starting material | HPLC, GC |
| Isomers (e.g., 3-Methyl-5-nitropyridin-2-amine) | By-products from synthesis | HPLC |
| Unidentified degradation products | Instability of the compound | HPLC |
| Residual Solvents (e.g., Toluene, Acetonitrile) | Synthesis and purification process | GC (Headspace) |
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible and reliable results.[2] The following are representative methodologies for the key experiments cited.
High-Performance Liquid Chromatography (HPLC) Method for Purity and Impurity Determination
This method is suitable for the quantitative analysis of this compound and the detection of non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm).
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile). Further dilute as necessary to fall within the linear range of the detector.
-
Analysis: Inject a known volume (e.g., 10 µL) of the sample solution. The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks. Impurities are identified by their retention times relative to the main peak.
Gas Chromatography (GC) Method for Residual Solvent Analysis
This method is designed for the identification and quantification of residual solvents.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Column: A suitable capillary column for solvent analysis (e.g., 30 m x 0.32 mm, 1.8 µm).
-
Carrier Gas: Helium or Nitrogen at a constant flow.
-
Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure separation of all relevant solvents.
-
Injector and Detector Temperature: Typically 250°C and 300°C, respectively.
-
Sample Preparation: Accurately weigh a specific amount of the sample into a headspace vial and add a suitable dissolution solvent.
-
Analysis: The headspace vial is heated to allow volatile solvents to partition into the gas phase, which is then injected into the GC. The concentration of each solvent is determined using an external standard calibration.
Method Validation Workflow
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose.[3][4] The following diagram illustrates a typical workflow for analytical method validation.
Caption: A typical workflow for the validation of an analytical method.
Signaling Pathway for Method Selection
The choice between different analytical methods depends on the specific requirements of the analysis. The following diagram illustrates the decision-making process for selecting an appropriate method for purity assessment.
Caption: Decision pathway for selecting an analytical method.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis [costaricapharma.com]
- 4. wjarr.com [wjarr.com]
Safety Operating Guide
Proper Disposal of 5-Methyl-3-nitropyridin-2-amine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 5-Methyl-3-nitropyridin-2-amine, a compound that requires careful management due to its potential hazards. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact. |
| Body Protection | A fully-buttoned lab coat. | To protect clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1] | To avoid inhalation of dust or vapors. |
In the event of exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing and wash it before reuse.[2] If skin irritation occurs, get medical advice/attention.
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
For spills, evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all local, state, and federal regulations.[3]
-
Waste Identification and Segregation:
-
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]
-
Do not mix this waste with other incompatible waste streams. It should be kept separate from strong oxidizing agents and acids.[1]
-
-
Containerization:
-
Collect waste in a designated, compatible, and properly sealed hazardous waste container.[1][4] The container should have a leak-proof, screw-on cap.[4]
-
Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[4] The label should also indicate the associated hazards (e.g., Toxic, Irritant).[1]
-
-
Storage:
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[6]
-
Provide them with a complete and accurate description of the waste.
-
Never dispose of this compound down the drain or in the regular trash. [7]
Hazard Profile
Based on data for similar compounds like 2-Amino-3-methyl-5-nitropyridine, the following hazards should be anticipated.
| Hazard Category | GHS Classification | Description |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[8][9] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[8][9] |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage.[8][9] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[8][9] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 7598-26-7 | TCI EUROPE N.V. [tcichemicals.com]
- 3. pfw.edu [pfw.edu]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. acs.org [acs.org]
- 8. 2-Amino-3-methyl-5-nitropyridine | C6H7N3O2 | CID 2734446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
Essential Safety and Operational Protocols for Handling 5-Methyl-3-nitropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling, Personal Protective Equipment, and Disposal.
This document provides crucial safety and logistical information for the handling of 5-Methyl-3-nitropyridin-2-amine (CAS RN: 7598-26-7). Adherence to these protocols is vital for ensuring personnel safety and regulatory compliance in the laboratory. The information is based on safety data for the compound and related pyridine derivatives.
Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential hazards. Based on data for similar compounds, it should be treated as a substance that can cause skin and serious eye irritation.[1] Ingestion and inhalation of dust should be avoided.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound. The following table summarizes the recommended equipment.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Avoid latex gloves.[2] | Provides chemical resistance against pyridine and its derivatives.[2] |
| Eye and Face Protection | Chemical splash goggles. A face shield may be required for splash risks. | Protects against splashes and dust that can cause serious eye irritation.[1][3] |
| Skin and Body Protection | Chemical-resistant lab coat. | Protects against skin contact.[3] |
| Respiratory Protection | Work in a certified chemical fume hood.[2] If ventilation is inadequate or dust is generated, a NIOSH-approved N95 dust mask or higher is necessary.[4] | Prevents inhalation of harmful dust and vapors. |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound from receipt to use in experimental work.
-
Preparation and Engineering Controls :
-
Donning PPE :
-
Put on a lab coat, followed by chemical splash goggles.
-
Wash and dry hands thoroughly before donning nitrile or neoprene gloves.
-
-
Weighing and Aliquoting :
-
Perform all weighing and handling of the solid compound within the chemical fume hood to minimize dust generation.
-
Use a dedicated spatula and weighing paper.
-
Close the container immediately after removing the desired amount.
-
-
Experimental Use :
-
When adding the compound to a reaction, do so slowly and carefully to avoid splashing and dust creation.
-
If heating the compound, ensure adequate ventilation and be aware of potential thermal decomposition, which may produce toxic fumes like carbon monoxide and nitrogen oxides.[3]
-
-
Decontamination and Cleanup :
-
After handling, wipe down the work surface in the fume hood with an appropriate decontaminating solution.
-
Carefully remove gloves and dispose of them in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water.
-
Contaminated lab coats should be professionally laundered.[3]
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
All solid waste contaminated with this compound (e.g., gloves, weighing paper, pipette tips) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[6]
-
Do not mix this waste with other waste streams unless compatibility is confirmed.
-
-
Container Labeling :
-
The hazardous waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., irritant).
-
-
Storage of Waste :
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
-
Empty Container Disposal :
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After triple-rinsing, the container can be disposed of according to institutional guidelines.
-
-
Final Disposal :
Spill Management
-
Small Spills (within a fume hood) :
-
Ensure PPE is worn.
-
Absorb the spill with an inert material such as vermiculite or sand.[7]
-
Carefully sweep up the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent.
-
-
Large Spills (or any spill outside of a fume hood) :
-
Evacuate the immediate area and alert others.
-
Contact your institution's EHS department immediately.
-
Only trained personnel with appropriate respiratory protection and PPE should handle the cleanup.[8]
-
Visual Workflow for Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. 2-氨基-5-硝基吡啶 technical, ≥95.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps - Lone Star Hazmat [lonestarhazmat.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
